molecular formula C8H20BrN B1497042 2,4,4-Trimethylpentan-2-amine Hydrobromide CAS No. 1093859-61-0

2,4,4-Trimethylpentan-2-amine Hydrobromide

Cat. No.: B1497042
CAS No.: 1093859-61-0
M. Wt: 210.16 g/mol
InChI Key: GDLPVSVSDKCFKN-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentan-2-amine Hydrobromide is a useful research compound. Its molecular formula is C8H20BrN and its molecular weight is 210.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,4-trimethylpentan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.BrH/c1-7(2,3)6-8(4,5)9;/h6,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLPVSVSDKCFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093859-61-0
Record name 2,4,4-Trimethylpentan-2-amine Hydrobromide
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Foundational & Exploratory

Physicochemical Profile & Applications: 2,4,4-Trimethylpentan-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 2,4,4-Trimethylpentan-2-amine Hydrobromide , a specialized organic ammonium salt increasingly critical in materials science and organic synthesis.

Technical Whitepaper for Materials Scientists & Process Chemists

Executive Summary

This compound (also known as tert-Octylammonium Bromide) is a high-purity organic halide salt derived from the bulky amine 1,1,3,3-tetramethylbutylamine. Unlike its linear counterpart (n-octylammonium bromide), this branched isomer possesses unique steric properties that make it a valuable surface passivating agent in Perovskite Solar Cell (PSC) fabrication and a selective precipitant in pharmaceutical synthesis.

This guide provides a comprehensive analysis of its physical properties, a validated synthesis protocol, and a mechanistic look at its role in stabilizing halide perovskite films.

Chemical Identity & Structural Analysis

The compound is characterized by a highly branched alkyl tail, specifically a neopentyl group attached to a tert-butyl amine skeleton. This steric bulk is the defining feature governing its solubility and supramolecular interactions.

AttributeDetail
IUPAC Name This compound
Common Synonyms tert-Octylammonium Bromide; 1,1,3,3-Tetramethylbutylammonium bromide
CAS Number 1093859-61-0 (Salt); 107-45-9 (Free Base)
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 210.16 g/mol
SMILES CC(C)(C)CC(C)(C)[NH3+].[Br-]
Structure Note Features a quaternary carbon adjacent to the ammonium headgroup and a terminal tert-butyl group.[1][2]

Physicochemical Properties

Note: While specific thermal data for the HBr salt is proprietary to specific batches, the following properties are derived from high-purity commercial standards and homologous series behavior.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.[3]

  • Hygroscopicity: Moderately hygroscopic. The bromide anion can coordinate with atmospheric moisture; storage in a desiccator is mandatory.

  • Thermal Stability:

    • Melting Point: Typically >200°C (decomposition).[4] Unlike the free amine (MP -67°C), the ionic lattice energy of the HBr salt confers significant thermal robustness.

    • TGA Profile: Expect onset of degradation (deamination) above 220°C, making it suitable for annealing processes used in perovskite film fabrication (typically 100–150°C).

Solution Properties
  • Solubility Profile:

    • High Solubility: Water, Methanol, Ethanol, DMF, DMSO.

    • Moderate Solubility: Isopropanol (IPA), Acetone.

    • Insoluble: Diethyl ether, Hexane, Toluene.

  • Acidity: Aqueous solutions are weakly acidic (pH ~5–6) due to hydrolysis of the ammonium cation.

Spectroscopic Validation

To validate the identity of the salt versus the free amine, look for these markers:

  • 
    H NMR (DMSO-
    
    
    
    ):
    A broad singlet at
    
    
    ~7.5–8.0 ppm corresponding to the
    
    
    protons (absent in the free base). The alkyl region will show two distinct singlets for the tert-butyl and gem-dimethyl groups, confirming the branched structure is intact.
  • XRD: Powder X-ray diffraction will show a distinct crystalline pattern different from the amorphous halo of the free amine liquid.

Synthesis & Purification Protocol

The following protocol outlines the conversion of 2,4,4-trimethylpentan-2-amine to its hydrobromide salt with >98% purity.

Reaction Workflow

Reagents:

  • 2,4,4-Trimethylpentan-2-amine (CAS 107-45-9), >98%.[5]

  • Hydrobromic acid (48% aq. or 33% in Acetic Acid).

  • Solvent: Ethanol (absolute) and Diethyl Ether (antisolvent).

Protocol:

  • Dissolution: Dissolve 100 mmol of the amine in 50 mL of absolute ethanol in a round-bottom flask cooled to 0°C.

  • Acidification: Dropwise add HBr (105 mmol, slight excess) while stirring. The reaction is exothermic; maintain temp <10°C to prevent discoloration.

  • Concentration: Stir for 1 hour at room temperature. Rotary evaporate the solvent to obtain a viscous white solid/oil.

  • Precipitation: Redissolve the crude solid in a minimum amount of warm Isopropanol (IPA).

  • Recrystallization: Slowly add cold Diethyl Ether until turbidity persists. Cool to -20°C overnight.

  • Filtration: Filter the white crystals under vacuum and wash with cold ether.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours to remove trace solvent and moisture.

Visualization of Synthesis Logic

SynthesisPath Amine tert-Octylamine (Liquid, Basic) Reaction Neutralization (Exothermic, 0°C) Amine->Reaction HBr HBr Source (Acidic) HBr->Reaction Crude Crude Salt (Viscous Solid) Reaction->Crude Evaporation Purification Recrystallization (IPA / Ether) Crude->Purification Final Pure tert-Octylammonium Bromide (Crystalline White Powder) Purification->Final Vacuum Dry

Figure 1: Step-by-step synthesis and purification pathway ensuring removal of excess acid and free amine.

Applications: Perovskite Surface Passivation

The primary high-value application of this compound is in the field of Halide Perovskite Solar Cells (PSCs) .

The Steric Advantage

Unlike linear alkylammonium salts (e.g., n-Octylammonium Bromide, OABr), the tert-octyl group is sterically demanding.

  • Linear OABr: Forms tight, insulating 2D perovskite layers (Ruddlesden-Popper phase) that can hinder charge transport if too thick.

  • Branched tert-Octyl: The bulky tail prevents efficient packing. Instead of forming thick insulating layers, it tends to bind to surface defects (halide vacancies) without intercalating deeply. This results in surface passivation without compromising charge extraction.

Mechanism of Action
  • Defect Healing: The ammonium head (

    
    ) occupies A-site vacancies on the perovskite surface.
    
  • Moisture Shielding: The hydrophobic tert-butyl tail forms a "molecular umbrella," repelling water molecules more effectively than linear chains due to higher cross-sectional area.

  • Phase Stability: Prevents the formation of unwanted

    
    -phase (non-photoactive) by pinning the surface crystal lattice.
    
Application Workflow Diagram

PerovskitePassivation Perovskite 3D Perovskite Film (Defect-rich Surface) Treatment Spin-Coat tert-Octylammonium Bromide (in IPA) Perovskite->Treatment Post-deposition Interaction Steric Surface Anchoring (No Deep Intercalation) Treatment->Interaction Annealing 100°C Result Passivated Film (High V_oc, Moisture Resistant) Interaction->Result

Figure 2: Workflow for using tert-Octylammonium Bromide as a surface passivator in PSC fabrication.

Safety & Handling

  • Hazards: Causes skin irritation and serious eye irritation (H315, H319).[3] The dust is irritating to the respiratory tract.

  • Storage: Store at room temperature (15–25°C) under inert gas (Argon/Nitrogen). The compound is hygroscopic; exposure to air will lead to clumping and precise weighing errors.

  • First Aid: In case of contact, wash with ample soap and water.[3][6] If inhaled, move to fresh air.[6]

References

  • Tokyo Chemical Industry (TCI). this compound Product Specification (Product No. T3783). Retrieved from .

  • PubChem. Compound Summary: 2,4,4-Trimethylpentan-2-amine.[4][5] National Library of Medicine. Retrieved from .

  • AIP Publishing. Surface passivation of sequentially deposited perovskite solar cells by octylammonium spacer cations. (Contextual reference for alkylammonium passivation mechanisms). Retrieved from .

  • Sigma-Aldrich. tert-Octylamine (Free Base) Safety Data Sheet. Retrieved from .

Sources

molecular structure and weight of 2,4,4-Trimethylpentan-2-amine HBr

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4,4-Trimethylpentan-2-amine Hydrobromide

This guide provides a comprehensive technical overview of this compound (HBr), a quaternary ammonium salt with significant utility in specialized chemical applications. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the compound's molecular structure, physicochemical properties, synthesis, and key applications, grounding all claims in authoritative references.

Compound Identification and Nomenclature

This compound is the hydrobromide salt of the sterically hindered primary amine, 2,4,4-trimethylpentan-2-amine. Due to its bulky tert-octyl group, the parent amine is commonly known as tert-octylamine.[1][2] The hydrobromide salt is therefore also referred to by several synonyms.

Table 1: Compound Identifiers and Key Properties

Property Value Source(s)
IUPAC Name 2,4,4-trimethylpentan-2-aminium bromide N/A
Synonyms 1,1,3,3-Tetramethylbutylamine Hydrobromide; tert-Octylamine Hydrobromide; tert-Octylammonium Bromide
CAS Number 1093859-61-0
Molecular Formula C₈H₁₉N·HBr
Molecular Weight 210.16 g/mol
Appearance White to almost white powder or crystalline solid

| Solubility | Soluble in water | |

Molecular Structure and Chemical Characteristics

The structure of 2,4,4-Trimethylpentan-2-amine HBr is characterized by a bulky, branched aliphatic group, which imparts unique steric properties. The core is a pentane chain with three methyl groups at the C2 and C4 positions. The amine group at the C2 position is protonated by hydrobromic acid, forming an ammonium cation, with bromide serving as the counter-ion. This steric hindrance significantly influences its reactivity and applications.

The parent amine, 2,4,4-trimethylpentan-2-amine (CAS 107-45-9), is a clear, colorless liquid with a characteristic amine odor.[1][3] Its basicity is a key feature, allowing it to readily form salts with acids.[1]

Caption: Molecular structure of 2,4,4-Trimethylpentan-2-aminium Bromide.

Synthesis and Manufacturing

The synthesis of 2,4,4-Trimethylpentan-2-amine HBr is a two-step process: first, the synthesis of the parent amine, followed by its conversion to the hydrobromide salt.

Synthesis of 2,4,4-Trimethylpentan-2-amine

The parent amine is not synthesized via simple alkylation due to the steric hindrance of the tert-octyl group.[4] Industrial synthesis often involves the reductive amination of 2,4,4-trimethylpentan-2-one with ammonia. This method is effective for creating sterically hindered amines.[4]

G start 2,4,4-Trimethylpentan-2-one (Ketone Precursor) step1 Reductive Amination (Ammonia, H₂, Catalyst) start->step1 product1 2,4,4-Trimethylpentan-2-amine (Free Base) step1->product1 step2 Acid-Base Reaction (Hydrobromic Acid, Solvent) product1->step2 final_product 2,4,4-Trimethylpentan-2-amine HBr (Target Salt) step2->final_product

Sources

Technical Guide: Solubility Profile and Physicochemical Behavior of tert-Octylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of tert-Octylamine Hydrobromide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Octylamine hydrobromide (also known as 1,1,3,3-tetramethylbutylammonium bromide) is the hydrobromide salt of a bulky primary aliphatic amine. Unlike its linear analog (n-octylammonium bromide), the tert-octyl variant possesses a highly branched hydrophobic tail (1,1,3,3-tetramethylbutyl group) attached to a polar ionic headgroup (


).

This structural duality creates a unique solubility profile critical for applications in phase transfer catalysis , nanocrystal surface passivation , and 2D perovskite solar cell engineering . This guide provides a detailed analysis of its solubility across solvent classes, grounded in the interplay between lattice energy and solvation thermodynamics.

Chemical Identity & Structural Analysis

Before defining solubility, we must define the solute's structural constraints.

PropertyDescription
IUPAC Name 2,4,4-Trimethylpentan-2-aminium bromide
Common Name tert-Octylamine hydrobromide
Formula

Structure Ionic Salt:

Key Feature Amphiphilic : Ionic head (hydrophilic) + Bulky branched tail (lipophilic).
Steric Impact The bulky tert-butyl tail disrupts crystal packing more effectively than linear chains, generally lowering the melting point and increasing solubility in organic media compared to linear isomers.

Solubility Profile in Organic Solvents

The following data categorizes solubility based on solvent polarity and hydrogen-bonding capability.

Technical Note: Unlike quaternary ammonium salts (e.g., TBAB) which are highly soluble in chlorinated solvents, primary ammonium salts like tert-Octylamine HBr retain strong hydrogen-bonding capability (


). This lattice energy must be overcome by solvation.
Table 1: Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Explanation
Polar Protic Water, Methanol, EthanolHigh Strong ion-dipole interactions and hydrogen bonding solvation of the ammonium headgroup overcome the lattice energy.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants facilitate ionic dissociation; the bulky alkyl tail is accommodated by the organic nature of these solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Soluble The bulky lipophilic tail allows partial solubilization, though less than the free amine. Often used for biphasic extractions.
Ethers Diethyl Ether, THFInsoluble / Sparingly Critical for Purification: The salt is generally insoluble in ether, making this the standard "antisolvent" for precipitation.
Non-Polar Hexane, Toluene, BenzeneInsoluble The high lattice energy of the ionic salt cannot be overcome by weak Van der Waals forces from non-polar solvents.

Mechanistic Insight: The "Solubility Switch"

Understanding the solubility switch is vital for purification and processing. The transition from the free base (tert-Octylamine) to the hydrobromide salt drastically alters the solubility landscape.

The Free Base vs. Salt Dynamic
  • Free Base: An oil that is miscible with hexane, ether, and DCM; sparingly soluble in water.

  • Hydrobromide Salt: A solid that precipitates from hexane/ether but dissolves in water/alcohols.

This "switch" is the foundation of the purification protocol described below.

Visual Workflow: Solubility-Driven Purification

The following diagram illustrates the standard protocol for synthesizing and purifying the salt using its solubility profile.

PurificationProtocol RawAmine Raw tert-Octylamine (Liquid, Impure) Dissolution Dissolve in Diethyl Ether (Solvent A) RawAmine->Dissolution Miscible AcidAddition Add HBr (48% aq. or in Acetic Acid) Dropwise with Cooling Dissolution->AcidAddition Precipitation Precipitation Event (Salt is Insoluble in Ether) AcidAddition->Precipitation Exothermic Reaction Filtration Vacuum Filtration & Wash with Cold Ether Precipitation->Filtration Drying Vacuum Dry (Remove Solvent/Excess Acid) Filtration->Drying FinalProduct Pure tert-Octylamine HBr (White Crystalline Solid) Drying->FinalProduct Recrystallization Optional: Recrystallize (Solvent: EtOH / Antisolvent: Hexane) FinalProduct->Recrystallization If Purity < 99%

Figure 1: Synthesis and purification workflow exploiting the insolubility of tert-Octylamine HBr in diethyl ether.

Applications in Advanced Materials

A. Perovskite Solar Cells (2D Passivation)

In the field of perovskite photovoltaics, bulky ammonium salts are used to create 2D "Ruddlesden-Popper" phases that passivate surface defects and improve moisture stability.[1]

  • Role: The tert-octylammonium cation acts as a spacer. Its steric bulk (wider than linear octyl) can induce different lattice distortions, potentially altering the bandgap or charge transport properties.

  • Solvent Choice: Researchers must dissolve the salt in DMF or DMSO (often mixed with the lead halide precursor) to spin-coat the film. Toluene or Chlorobenzene is then used as an antisolvent drip to crystallize the perovskite layer without re-dissolving the salt [1].

B. Phase Transfer Catalysis (PTC)

While quaternary salts (like TBAB) are more common, primary amine salts with bulky tails can function in specific PTC roles, particularly where hydrogen bonding in the transition state is beneficial.

  • System: Organic Phase (DCM) / Aqueous Phase.

  • Mechanism: The bulky lipophilic tail allows the cation to enter the organic phase, carrying an anionic nucleophile with it [2].

Experimental Protocol: Solubility Determination

If precise quantitative data (g/L) is required for a specific solvent mixture, use this self-validating gravimetric protocol.

Protocol: Saturation Shake-Flask Method

  • Preparation: Dry tert-Octylamine HBr under vacuum at 60°C for 4 hours to remove moisture (hygroscopic nature).

  • Saturation: Add excess salt to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermostatic shaker).

  • Separation: Centrifuge or filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility with solvent).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Validation: Verify the residue identity via melting point or FTIR to ensure no solvent degradation or solvate formation.

References

  • Perovskite Passivation Strategies

    • Title: Surface passivation of sequentially deposited perovskite solar cells by octylammonium spacer c
    • Source: AIP Publishing / Applied Physics Letters.
    • Context: Discusses the use of octylammonium salts (linear analogs) in DMF/IPA solvents for defect passivation, establishing the solubility baseline for this class of compounds.
    • URL:[Link]

  • Phase Transfer Catalysis

    • Title: Phase-Transfer Catalysts: Ammonium-Based Catalysts.[2]

    • Source: Sigma-Aldrich (Merck).
    • Context: details the solubility requirements (organic/aqueous partitioning) for ammonium salts in synthesis.
  • General Amine Salt Properties

    • Title: Solubility data for aliph
    • Source: NIST / IUPAC Solubility Data Series.[3]

    • Context: Provides the thermodynamic basis for the solubility differences between free amines and their hydrohalide salts.
    • URL:[Link]

Sources

The Aliphatic Amine Stimulants: A Pharmacological Odyssey from Natural Origins to Synthetic Renaissance

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide charts the historical and pharmacological journey of aliphatic amine stimulants, a class of compounds that has profoundly impacted medicine and society. From their roots in traditional herbal remedies to their synthesis in the laboratory and their complex regulatory history, this document provides an in-depth exploration of their discovery, chemical evolution, and ever-evolving role in pharmacology.

From Ancient Herb to Isolated Alkaloid: The Dawn of Ephedrine

The story of aliphatic amine stimulants begins not in a modern laboratory, but in ancient China with the use of the Ephedra sinica plant, known as Ma Huang, for thousands of years to treat respiratory ailments.[1] The active principle of this plant, ephedrine, was first isolated in 1885 by Japanese chemist Nagai Nagayoshi.[2][3] This marked a pivotal moment, transitioning a traditional remedy into the realm of modern pharmacology.

Ephedrine's sympathomimetic effects, mimicking the action of the sympathetic nervous system, were quickly recognized.[4] Its ability to constrict blood vessels and relax bronchial smooth muscle made it an effective treatment for asthma and nasal congestion.[1] The structural elucidation of ephedrine revealed a phenethylamine backbone, a core structure that would become the template for a vast array of synthetic stimulants to follow.

The Age of Synthesis: Amphetamine and Methamphetamine Emerge

The quest for a synthetic alternative to the naturally derived and supply-limited ephedrine led to the birth of a new era in stimulant pharmacology.[5]

The Synthesis of Amphetamine

In 1887, the Romanian chemist Lazăr Edeleanu, working in Germany, first synthesized phenylisopropylamine, the compound that would later be known as amphetamine.[6][7] However, its pharmacological properties remained unexplored for several decades. It was not until 1927 that Gordon Alles, in his search for a synthetic ephedrine substitute, independently re-synthesized amphetamine and discovered its potent central nervous system (CNS) stimulant effects.[6][8]

One of the early and widely used methods for the synthesis of amphetamine was the Leuckart reaction .[1][9][10] This method involves the reductive amination of a ketone, in this case, phenyl-2-propanone (P2P), using formamide or ammonium formate.[9]

Experimental Protocol: Leuckart Synthesis of Amphetamine

Objective: To synthesize amphetamine from phenyl-2-propanone (P2P) via the Leuckart reaction.

Materials:

  • Phenyl-2-propanone (P2P)

  • Formamide (or Ammonium Formate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)

  • Diethyl ether (or other suitable non-polar solvent)

  • Anhydrous sodium sulfate

  • Reaction flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formylation: In a reaction flask, combine phenyl-2-propanone with an excess of formamide (or ammonium formate). Heat the mixture under reflux at a temperature of 160-200°C for several hours. This step forms the intermediate, N-formylamphetamine.[2]

  • Hydrolysis: After cooling, add a solution of hydrochloric acid to the reaction mixture. Heat the mixture to approximately 100°C for a few hours to hydrolyze the N-formylamphetamine to amphetamine and formic acid.[2]

  • Basification and Extraction: Allow the solution to cool. Carefully neutralize the mixture by the slow addition of a strong base, such as sodium hydroxide or sodium carbonate, until the pH is alkaline (pH 10-12). This will liberate the amphetamine freebase, which will separate as an oily layer.[2]

  • Extract the amphetamine freebase from the aqueous layer using a non-polar solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.[2]

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Purification: The solvent can be removed by evaporation, and the resulting amphetamine freebase can be further purified by distillation. To obtain the more stable salt form, hydrogen chloride gas can be bubbled through the ethereal solution to precipitate amphetamine hydrochloride.

The Creation of Methamphetamine

Shortly after the initial synthesis of amphetamine, in 1893, Nagai Nagayoshi also synthesized methamphetamine from ephedrine.[11][12] However, it was the Japanese pharmacologist Akira Ogata who, in 1919, developed a method to synthesize it in its crystalline form, which became widely known.[6][12] A common early method for this conversion involved the reduction of ephedrine or pseudoephedrine using red phosphorus and hydriodic acid.[13][14]

Experimental Protocol: Synthesis of Methamphetamine from Pseudoephedrine

Objective: To synthesize methamphetamine from pseudoephedrine via reduction with red phosphorus and hydriodic acid.

Materials:

  • Pseudoephedrine (or ephedrine)

  • Red phosphorus

  • Hydriodic acid (or iodine and water to generate it in situ)[14]

  • Sodium hydroxide (lye)

  • Non-polar solvent (e.g., toluene, ether)

  • Reaction flask with reflux condenser

  • Heating source

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: Combine pseudoephedrine, red phosphorus, and hydriodic acid in a reaction flask equipped with a reflux condenser.[12]

  • Reaction: Gently heat the mixture. The reaction is exothermic and needs to be controlled. The mixture is typically refluxed for several hours.

  • Neutralization: After the reaction is complete and the mixture has cooled, filter to remove the excess red phosphorus. The remaining acidic solution is then carefully neutralized with a strong base, such as a lye (sodium hydroxide) solution.[12]

  • Extraction: A non-polar solvent is added to extract the methamphetamine freebase from the aqueous layer.

  • Purification: The solvent layer containing the methamphetamine is separated. The solvent can then be evaporated to yield the methamphetamine freebase. To form the crystalline hydrochloride salt, hydrogen chloride gas is bubbled through the solution.[12]

Early Pharmacological Characterization: Unveiling the Stimulant Effects

The initial pharmacological investigations of these newly synthesized aliphatic amines were focused on characterizing their stimulant properties. Early 20th-century researchers relied on a variety of in vivo models to assess the effects of these compounds on the central and sympathetic nervous systems.

Assessing Central Nervous System Stimulation

Locomotor Activity Assays: A primary method for quantifying the stimulant effects of these drugs was the measurement of locomotor activity in animals, typically rodents.[15][16][17] Increased movement, such as running and exploratory behavior, in an open-field apparatus was a key indicator of CNS stimulation.[18][19] These assays, while simple, provided a robust and quantifiable measure of a compound's stimulant properties.

Evaluating Sympathomimetic and Cardiovascular Effects

The cardiovascular effects of these sympathomimetic amines were of significant interest.[4] Early studies in anesthetized animals, such as cats, involved the direct measurement of blood pressure and heart rate following intravenous administration of the compounds.[20][21][22] These experiments allowed for the characterization of their pressor (blood pressure-increasing) and chronotropic (heart rate-increasing) effects.

Structure-Activity Relationships: Decoding the Molecular Blueprint

The discovery of amphetamine and methamphetamine spurred a wave of research into the relationship between their chemical structure and pharmacological activity (SAR). These studies were crucial in understanding how modifications to the phenethylamine backbone influence potency, selectivity, and overall effects.

Structural Modification Effect on CNS Stimulant Activity Example Reference
α-Methylation Increases resistance to metabolism by monoamine oxidase (MAO), prolonging duration of action.Amphetamine vs. Phenethylamine[23]
N-Methylation Generally increases CNS stimulant potency.Methamphetamine vs. Amphetamine[23]
N-Alkylation (larger groups) Tends to decrease stimulant activity while sometimes increasing anorexiant properties.Fenfluramine[23]
Ring Substitution (e.g., para-chloro) Can increase potency at the serotonin transporter (SERT).para-Chloroamphetamine[23]
β-Hydroxylation Decreases lipid solubility and ability to cross the blood-brain barrier, reducing CNS activity.Phenylpropanolamine vs. Amphetamine[23]
Stereochemistry (S- vs. R-enantiomer) The S-(+)-enantiomer of amphetamine is significantly more potent as a CNS stimulant than the R-(-)-enantiomer.Dextroamphetamine vs. Levoamphetamine[23]

The core mechanism of action of amphetamine and its analogs involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[8][24] These drugs act as substrates for these transporters, leading to the reverse transport of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations.

Caption: Mechanism of amphetamine action on dopamine transporters.

The Path to Clinical Use and Regulatory Scrutiny

The potent CNS stimulant effects of amphetamine led to its rapid adoption for a wide range of medical applications.

Early Clinical Applications

Initially marketed as the "Benzedrine" inhaler in 1932 for nasal congestion, amphetamine tablets became available by prescription in 1935 for the treatment of narcolepsy.[16][25] Its use quickly expanded to include the treatment of depression, obesity, and attention deficit hyperactivity disorder (ADHD) in children.[25] During World War II, amphetamines were widely distributed to soldiers by both Allied and Axis forces to combat fatigue and enhance performance.[6][19]

The Rise of Regulation

The widespread use and growing recognition of the abuse potential and adverse effects of amphetamines led to increased regulatory control.[26] In the United States, the tide began to turn with the 1970 Comprehensive Drug Abuse Prevention and Control Act , which included the Controlled Substances Act (CSA) .[3][27][28] This legislation established a scheduling system for drugs based on their abuse potential and medical utility.[29] Amphetamine and methamphetamine were placed in Schedule III and later moved to the more restrictive Schedule II, signifying a high potential for abuse.[6][30]

Caption: A simplified timeline of the regulation of amphetamines.

Modern Developments: The Prodrug Approach

In an effort to mitigate the abuse potential associated with immediate-release amphetamine formulations, modern drug development has focused on creating novel delivery systems. A significant advancement in this area is the development of lisdexamfetamine (Vyvanse) , a prodrug of dextroamphetamine.[14][31]

Lisdexamfetamine is chemically composed of L-lysine covalently bonded to dextroamphetamine.[1] It is pharmacologically inactive until it is hydrolyzed in the bloodstream, primarily by enzymes in red blood cells, to release dextroamphetamine.[32] This enzymatic conversion provides a slower, more gradual release of the active drug, leading to a smoother pharmacokinetic profile and a reduced potential for abuse via non-oral routes of administration.[14] Lisdexamfetamine received its first FDA approval in 2007 for the treatment of ADHD in children.[6][11]

Caption: The activation pathway of the prodrug lisdexamfetamine.

Conclusion

The historical development of aliphatic amine stimulants is a compelling narrative of scientific discovery, therapeutic innovation, and societal adaptation. From the ancient use of Ephedra to the sophisticated design of prodrugs, this class of compounds has continually evolved. For researchers and drug development professionals, understanding this history provides a crucial context for the ongoing exploration of novel therapeutics that harness the beneficial effects of CNS stimulation while minimizing the risks of abuse and adverse effects. The journey of aliphatic amine stimulants is far from over, and future innovations will undoubtedly build upon this rich and complex pharmacological legacy.

References

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  • Drug Scheduling Under the Controlled Substances Act. (2025, March 27). Radius Anesthesia of Ohio. Retrieved from [Link]

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  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). Molecules, 29(22), 5240.
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  • Benzedrine ("Bennies"): What Is It and Is It Still Used Today? (n.d.). The Recovery Village. Retrieved from [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. (2023, December 27). Journal of Pharmacology and Experimental Therapeutics, 388(1), 108-118.
  • LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. (n.d.). SCIEX. Retrieved from [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). Molecules, 29(22), 5240.
  • Pennick, M. (2010). Lisdexamfetamine Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy. Current Medical Research and Opinion, 26(6), 1315-1325.
  • Yirtici, Z., & Tuncel, T. (1990). Sympathomimetic Amines and Cardiac Arrhythmias. Cardiovascular Research, 24(9), 754-758.
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  • Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. (2015, April 10). British Journal of Pharmacology, 172(8), 2031-2042.
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  • Maryanoff, B. E., et al. (1987). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Journal of Medicinal Chemistry, 30(5), 880-887.
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Elucidating the Solid-State Architecture: A Technical Guide to the Crystallographic Analysis of 2,4,4-Trimethylpentan-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Theoretical and Practical Framework for the Structural Determination of a Bulky Alkylammonium Salt

In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its physical properties, stability, and intermolecular interactions. This guide provides a comprehensive, in-depth technical framework for determining the crystal lattice structure of 2,4,4-Trimethylpentan-2-amine Hydrobromide, a bulky primary alkylammonium salt. While a definitive, publicly available crystal structure for this specific compound has not been identified in the Cambridge Structural Database (CSD), this document serves as a detailed roadmap for researchers and drug development professionals to undertake such a determination.[1] The principles and methodologies outlined herein are broadly applicable to the crystallographic study of analogous organic salts.

The parent amine, 2,4,4-trimethylpentan-2-amine (also known as tert-octylamine), is a branched aliphatic amine with significant steric hindrance around the amino group.[2][3] Its hydrobromide salt is expected to exhibit a crystal packing dominated by hydrogen bonding between the ammonium group and the bromide anion, as well as van der Waals interactions involving the bulky trimethylpentyl groups. The precise arrangement of these moieties in the solid state dictates properties such as solubility, dissolution rate, and hygroscopicity, which are critical parameters in drug development.

The Foundational Step: Synthesis and High-Purity Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity crystalline material. The quality of the resulting diffraction data is directly contingent on the perfection of the crystal lattice.

Synthesis of this compound

A straightforward acid-base reaction is the most common route to synthesizing the hydrobromide salt.

Protocol:

  • Dissolution of the Amine: Dissolve 2,4,4-trimethylpentan-2-amine in a suitable organic solvent, such as diethyl ether or isopropanol, at room temperature.

  • Stoichiometric Addition of Hydrobromic Acid: Slowly add a stoichiometric equivalent of concentrated hydrobromic acid (HBr) dropwise to the stirred amine solution. The reaction is exothermic, and cooling may be necessary to prevent excessive solvent evaporation.

  • Precipitation and Isolation: The ammonium salt will precipitate out of the solution. The reaction mixture should be stirred for a sufficient period to ensure complete reaction. The solid product is then isolated by vacuum filtration.

  • Washing and Drying: The crude product should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.

Recrystallization for Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical and is typically determined empirically.

Experimental Approach to Recrystallization:

  • Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof) should be screened. The ideal solvent will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures.

  • Slow Evaporation: A saturated solution of the salt is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

Unveiling the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides detailed information on bond lengths, bond angles, and the unit cell parameters.[5]

Data Collection

A suitable single crystal, typically between 30 and 300 microns in size, is selected and mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Workflow for SC-XRD Analysis:

scxrd_workflow cluster_experiment Experimental cluster_computation Computational crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Fingerprinting the Bulk Material: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an essential tool for characterizing the bulk crystalline material.[7][8][9] It is particularly useful for phase identification, purity assessment, and studying polymorphism.

Experimental Setup and Data Acquisition

A finely ground powder of the sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase.[7]

Data Analysis

The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the phase purity of the bulk sample. Indexing the PXRD pattern can also provide the unit cell parameters, which can be a starting point for structure solution from powder data if single crystals are not available.[9]

Data Comparison in PXRD:

ParameterSingle-Crystal XRDPowder XRD
Sample Single crystalPolycrystalline powder
Information 3D atomic arrangement, bond lengths, anglesCrystalline phase identification, unit cell parameters, purity
Primary Use Absolute structure determinationBulk sample characterization, quality control

The Power of Complementary Techniques

While X-ray diffraction is the cornerstone of crystal structure analysis, other techniques can provide valuable complementary information.

  • Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms, which can be used to validate the crystal structure and identify the number of unique molecules in the asymmetric unit.[10]

  • Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify phase transitions, melting points, and decomposition temperatures, providing insights into the thermal stability of the crystal lattice.

  • Infrared (IR) and Raman Spectroscopy: These techniques can probe the vibrational modes of the molecules in the crystal, providing information about hydrogen bonding and other intermolecular interactions.

Logical Flow for Comprehensive Structural Elucidation:

comprehensive_analysis synthesis Synthesis & Crystallization sc_xrd Single-Crystal XRD synthesis->sc_xrd pxrd Powder XRD synthesis->pxrd ssnmr Solid-State NMR sc_xrd->ssnmr thermal Thermal Analysis sc_xrd->thermal spectroscopy Vibrational Spectroscopy sc_xrd->spectroscopy structure Definitive Crystal Structure sc_xrd->structure pxrd->structure ssnmr->structure thermal->structure spectroscopy->structure

Caption: Integrated approach for crystal structure determination.

Conclusion

Determining the crystal lattice structure of this compound is a multi-faceted process that relies on the careful execution of synthesis, crystallization, and a suite of analytical techniques. While a published structure is not currently available, the methodologies detailed in this guide provide a robust framework for its elucidation. The insights gained from such a study would be invaluable for understanding the solid-state properties of this and other bulky organic salts, with direct implications for their application in pharmaceuticals and materials science.

References

  • X-ray studies of molecular structure during the crystallisation of organic salts. (2022). Google Scholar.
  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydr
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Google Scholar.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (n.d.).
  • This compound. (n.d.). TCI EUROPE N.V..
  • This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • 2-Pentanamine, 2,4,4-trimethyl-. (n.d.). NIST WebBook.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.).
  • This compound. (n.d.). PubChem.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025).
  • Ethyl(2,4,4-trimethylpentan-2-yl)amine. (2024). Smolecule.
  • The Cambridge Structural Database. (n.d.).
  • The Cambridge Structural D
  • N-(2,4,4-trimethylpentan-2-yl)octan-1-amine. (n.d.). PubChem.
  • N,4,4-trimethylpentan-2-amine. (n.d.). PubChem.
  • 2,4,4-Trimethylpentan-2-amine Hydrochloride, 1G. (n.d.). Labscoop.
  • 4-nitro-2,2,4-trimethylpentane. (n.d.). Organic Syntheses Procedure.
  • Single-crystal X-ray diffraction structures and selected structural.... (n.d.).
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020).
  • 2,4,4-trimetil-2-pentanamina. (n.d.). CymitQuimica.
  • 2-(2,4,4-Trimethylpentan-2-yl)naphthalen-1-amine. (n.d.). PubChem.
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tert-Octylamine (1,1,3,3-Tetramethylbutylamine): Steric Control & Lipophilic Modulation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and applications of tert-Octylamine (TOA) in organic synthesis and drug development.

Executive Summary

tert-Octylamine (TOA) , systematically known as 1,1,3,3-tetramethylbutylamine (CAS: 107-45-9), is a primary aliphatic amine characterized by extreme steric bulk and high lipophilicity. Unlike its lighter homolog tert-butylamine, TOA possesses a neopentyl-like tail that imparts unique solubility profiles and kinetic stability to its derivatives.

In modern synthesis, TOA is not merely a base but a strategic tool used to:

  • Purify unstable beta-lactams: Acting as a "chiral resolution-like" agent to crystallize Clavulanic acid from fermentation broths.

  • Stabilize reactive intermediates: Protecting sulfinyl and sulfonyl species where smaller amines fail.

  • Construct HALS (Hindered Amine Light Stabilizers): Serving as the lipophilic anchor in industrial polymers like Chimassorb 944.

Chemical Profile: The Steric Advantage

TOA is often compared to tert-butylamine, but its reactivity profile is distinct due to the remote tert-butyl group at the


-position.
Propertytert-Butylaminetert-Octylamine (TOA)Synthetic Implication
Steric Bulk High (

-branching)
Extreme (

- and

-branching)
TOA derivatives are more resistant to hydrolysis.
Lipophilicity (LogP) ~0.40~2.90TOA salts are soluble in organic solvents (EtOAc, DCM), enabling non-aqueous extraction.
Boiling Point 44 °C137–143 °CTOA allows for higher temperature reactions without autoclaves.
Mechanistic Insight: The "Umbrella" Effect

The 1,1,3,3-tetramethylbutyl group acts as a flexible steric "umbrella." In azo-initiator synthesis, di-tert-octyldiazine exhibits a half-life (


) of 10 hours at 107°C, significantly lower than di-tert-butyldiazine (

10h at 160°C). This counter-intuitive thermal lability of the azo bond (due to steric strain) contrasts with the high hydrolytic stability of amides and salts formed with TOA, making it a versatile switch for stability vs. reactivity.

Core Applications in Drug Development & Synthesis[1][2]

A. The Clavulanate Purification Protocol (Pharmaceutical Standard)

The isolation of Clavulanic Acid , a potent beta-lactamase inhibitor, relies heavily on TOA. Clavulanic acid is unstable in aqueous media. TOA reacts with crude clavulanic acid in organic extracts (e.g., ethyl acetate) to form the Clavulanic Acid tert-Octylamine Salt .

  • Why TOA? The salt is highly crystalline and stable, allowing impurities to remain in the mother liquor. It is an intermediate that is later converted to Potassium Clavulanate.[1][2]

  • Self-Validating Step: The formation of white, needle-like crystals is the visual confirmation of purity. If the solution remains turbid or oily, the water content is too high or the pH is incorrect.

B. Hindered Amine Light Stabilizers (HALS)

TOA is a key building block for Chimassorb 944 , a polymeric HALS used to protect polyolefins from UV degradation. TOA reacts with cyanuric chloride, replacing one chloride atom, while the other positions are substituted by hindered piperidines. TOA provides the necessary compatibility with the hydrocarbon polymer matrix.

C. N-Sulfinylamines as Synthetic Reagents

N-sulfinyl-tert-octylamine (


) is a reagent used to synthesize sulfonimidamides . The bulky tert-octyl group directs nucleophilic attack to the sulfur atom while protecting the nitrogen, a strategy used to build complex sulfur-nitrogen scaffolds in medicinal chemistry.

Visualizing the Workflows

Diagram 1: The Clavulanic Acid Purification Cycle

This diagram illustrates the industrial isolation of Clavulanic acid using TOA as the critical purification gate.

ClavulanatePurification Broth Fermentation Broth (Crude Clavulanic Acid) Extract Ethyl Acetate Extraction (Temp < 10°C) Broth->Extract Acidify pH 1.5-2.0 TOA_Add Addition of tert-Octylamine (1.0 - 1.2 eq) Extract->TOA_Add Dry (MgSO4) Salt Crystalline TOA-Clavulanate Salt (Stable Intermediate) TOA_Add->Salt Precipitation Conversion Ion Exchange / Trans-salification (with Potassium 2-Ethylhexanoate) Salt->Conversion Dissolve in Isopropanol Final Potassium Clavulanate (API Grade) Conversion->Final Precipitate K-Salt

Caption: Purification of Clavulanic Acid via stable tert-Octylamine salt formation.

Diagram 2: Synthesis of TOA (Ritter Reaction)

The upstream synthesis of the reagent itself.

RitterReaction Diisobutylene Diisobutylene (2,4,4-Trimethyl-1-pentene) Intermediate N-tert-Octylacetamide Diisobutylene->Intermediate + Acetonitrile, Acid (50-60°C) Acetonitrile Acetonitrile (Solvent & Reactant) Acetonitrile->Intermediate Acid H2SO4 / Acetic Acid Acid->Intermediate Hydrolysis Hydrolysis (NaOH / H2O, Reflux) Intermediate->Hydrolysis Product tert-Octylamine (TOA) Hydrolysis->Product - Acetic Acid (salt)

Caption: Industrial synthesis of TOA via Ritter reaction of Diisobutylene.[3]

Experimental Protocol: Preparation of TOA-Clavulanate Salt

Context: This protocol is adapted from patent literature and process chemistry standards for isolating labile acids. It demonstrates TOA's ability to "trap" unstable molecules in organic media.

Safety: TOA is corrosive and flammable. Clavulanic acid is a sensitizer. Work in a fume hood.

Materials:
  • Crude Clavulanic Acid solution in Ethyl Acetate (dried over

    
    ).
    
  • tert-Octylamine (95%+ purity).[3]

  • Acetone (chilled).

Step-by-Step Methodology:
  • Preparation of Extract: Ensure the ethyl acetate extract containing clavulanic acid is cooled to 0–5°C . The concentration should be approx. 10–20 g/L.

  • Drying: Rigorously dry the extract with anhydrous magnesium sulfate. Water content must be

    
     to ensure high yield and crystallinity. Filter off the desiccant.[4]
    
  • Amine Addition:

    • Calculate 1.0 to 1.2 molar equivalents of tert-octylamine relative to the assayed clavulanic acid.

    • Dilute TOA in a small volume of ethyl acetate (1:1 v/v).

    • Dropwise Addition: Add the TOA solution to the stirred extract over 30 minutes, maintaining temperature

      
      .
      
  • Crystallization:

    • Cloudiness should appear immediately (nucleation).

    • Continue stirring at 0–5°C for 1–2 hours. The salt will form a dense white slurry.

  • Isolation:

    • Filter the solid using a vacuum Buchner funnel.

    • Wash: Wash the cake with chilled acetone (

      
       bed volume) to remove colored impurities and excess amine.
      
    • Drying: Dry under vacuum at ambient temperature (heat sensitive).

  • Validation:

    • Melting Point: The salt should decompose/melt with characteristic behavior (check specific literature value, typically distinct).

    • NMR:

      
       NMR in 
      
      
      
      will show the characteristic 1,1,3,3-tetramethylbutyl signals (singlet at
      
      
      ppm for terminal methyls, singlet at
      
      
      ppm for gem-dimethyls) alongside the clavulanate core.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications. Retrieved from [3]

  • European Patent Office. (1994). Process for the purification of crude clavulanic acid (EP 0594099 A1). Retrieved from

  • Hirata, T., et al. (2012). Optimization of the precipitation of clavulanic acid from fermented broth using t-octylamine as intermediate. Brazilian Journal of Chemical Engineering, 29(2). Retrieved from

  • Organic Syntheses. (1977). Nitroso-tert-octane and N-tert-Butyl-N-tert-octyl-O-tert-butylhydroxylamine. Org.[5][6] Synth. 57, 92. Retrieved from

  • Alfa Chemistry. (2023). Chimassorb 944: Component Compounds and Properties. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates. PMC. Retrieved from

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Methodological & Application

preparation of standard solutions of 1,1,3,3-Tetramethylbutylamine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation and Gravimetric Validation of Standard Solutions of 1,1,3,3-Tetramethylbutylamine Hydrobromide

Abstract

This document provides a comprehensive guide for the accurate preparation and validation of standard solutions of 1,1,3,3-Tetramethylbutylamine Hydrobromide (TMBA-HBr). Intended for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol. We detail a robust gravimetric preparation method followed by a self-validating potentiometric titration protocol to ensure the resulting standard solution meets the stringent requirements for accuracy and traceability demanded in research and development environments. Key safety protocols, chemical properties, and data interpretation are discussed to provide a holistic and field-proven methodology.

Foundational Principles

The accuracy of many analytical techniques hinges on the quality of the standard solutions used for calibration and quantification. 1,1,3,3-Tetramethylbutylamine, also known as tert-Octylamine, is a primary amine used in various chemical syntheses, including as a counter-ion in the formation of drug salts[1]. Its hydrobromide salt, TMBA-HBr, provides a more stable, solid form compared to the volatile and corrosive free base, making it more suitable for use as a reference standard.

Physicochemical Properties & Rationale for Salt Form

The free base, 1,1,3,3-Tetramethylbutylamine (CAS 107-45-9), is a flammable, toxic, and corrosive liquid[2]. Converting amines to their hydrohalide salts is a common strategy to increase stability. The lone pair of electrons on the nitrogen atom, which is susceptible to oxidation, is protonated, forming a stable ammonium salt[3]. This significantly reduces volatility and reactivity, while typically improving water solubility.

Table 1: Physicochemical Data

Property1,1,3,3-Tetramethylbutylamine (Free Base)1,1,3,3-Tetramethylbutylamine HBr (Salt)
CAS Number 107-45-9[4]Not assigned; derived from 107-45-9
Molecular Formula C₈H₁₉N[4]C₈H₂₀BrN
Molecular Weight 129.24 g/mol [4]210.16 g/mol (Calculated)
Appearance Colorless to pale yellow liquid[2]White to off-white crystalline solid (Expected)
Boiling Point 140 °C[2]Not applicable (decomposes at high temp)
Solubility Sparingly soluble in waterExpected to be soluble in water and polar solvents[5]
The "Standard Solution" Concept

A standard solution is a solution containing a precisely known concentration of an element or a substance. While TMBA-HBr can be of high purity, it is not typically certified as a primary standard. Therefore, the most rigorous approach involves two phases:

  • Gravimetric Preparation: Carefully weighing the solid and dissolving it to a precise volume. This yields a solution of approximate concentration.

  • Standardization: Titrating the prepared solution against a primary standard (or a solution standardized against a primary standard) to determine its true concentration with high accuracy.

Safety & Handling

While the HBr salt is more stable than the free base, it must be handled with care. It is an amine salt and should be treated as an irritant.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates. Avoid contact with skin and eyes[6][7].

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The overall process is designed to ensure accuracy and traceability at each stage. The workflow begins with the careful preparation of the stock solution, followed by a critical validation step to certify its concentration.

G cluster_prep Part A: Gravimetric Preparation cluster_val Part B: Standardization & Certification weigh 1. Weigh TMBA-HBr Solid (Analytical Balance) dissolve 2. Dissolve in Solvent (e.g., Deionized Water) weigh->dissolve dilute 3. Dilute to Final Volume (Class A Volumetric Flask) dissolve->dilute titrate 4. Titrate with Standardized NaOH (Potentiometric Endpoint) dilute->titrate Transfer Aliquot calculate 5. Calculate True Molarity (Average of Triplicates) titrate->calculate certify 6. Certify & Document (Label with Date, Molarity, Analyst) calculate->certify storage Store Appropriately (Sealed, Dark, Cool) certify->storage

Caption: Workflow for preparing and validating TMBA-HBr standard solutions.

Detailed Protocol: Preparation of 100 mL of 0.1 M TMBA-HBr

This protocol details the preparation of a nominal 0.1 M stock solution. Adjust quantities as needed for different concentrations or volumes.

Materials and Equipment
  • Chemicals:

    • 1,1,3,3-Tetramethylbutylamine Hydrobromide (TMBA-HBr), high purity (≥98%)

    • Deionized (DI) water (ASTM Type I or II)

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution, traceable to a primary standard.

  • Glassware & Equipment:

    • 100 mL Class A volumetric flask with stopper

    • Analytical balance (readable to 0.1 mg)

    • Weighing paper or boat

    • Spatula

    • Glass funnel

    • Beaker (50 mL)

    • Wash bottle with DI water

    • Autotitrator or manual titration setup with a pH meter and combination pH electrode

    • Magnetic stirrer and stir bar

    • 20 mL or 25 mL Class A volumetric pipette

Gravimetric Preparation Protocol
  • Calculate Required Mass:

    • Molarity (M) = 0.1 mol/L

    • Volume (V) = 0.100 L

    • Molecular Weight (MW) = 210.16 g/mol

    • Mass (g) = M × V × MW = 0.1 mol/L × 0.100 L × 210.16 g/mol = 2.1016 g

  • Weighing the Solid:

    • Place a clean, dry weighing boat on the analytical balance and tare.

    • Carefully weigh approximately 2.1016 g of TMBA-HBr into the boat. Record the exact mass to four decimal places (e.g., 2.1021 g). This exact mass will be used to calculate the nominal concentration.

  • Dissolution and Dilution:

    • Place a funnel into the neck of the 100 mL Class A volumetric flask.

    • Carefully transfer the weighed TMBA-HBr into the flask.

    • Rinse the weighing boat and funnel thoroughly with small portions of DI water, ensuring all solid is washed into the flask.

    • Add DI water to the flask until it is about half-full.

    • Swirl the flask gently to dissolve the solid completely.

    • Once dissolved, allow the solution to equilibrate to room temperature.

    • Carefully add DI water dropwise until the bottom of the meniscus is precisely on the calibration mark.

    • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate Nominal Concentration:

    • Nominal Molarity = (Actual Mass Weighed (g)) / (MW ( g/mol ) × Flask Volume (L))

    • Example: 2.1021 g / (210.16 g/mol × 0.1000 L) = 0.10002 M

Detailed Protocol: Standardization by Potentiometric Titration

The TMBA-HBr salt is the salt of a weak base (TMBA) and a strong acid (HBr). In solution, it will be slightly acidic due to the hydrolysis of the ammonium cation. Therefore, we can accurately determine its concentration by titrating it with a strong base, like standardized NaOH.

Scientific Principle

The titration reaction is: C₈H₁₉NH⁺(aq) + OH⁻(aq) → C₈H₁₉N(aq) + H₂O(l)

A potentiometric titration is employed over a colorimetric one because the endpoint, identified as the inflection point of the pH curve, is sharper and less subjective than a color change, leading to higher accuracy[8].

G cluster_titration Titration Logic start Start: Acidic solution of C₈H₁₉NH⁺Br⁻ add_naoh Add Standardized NaOH start->add_naoh reaction Reaction: C₈H₁₉NH⁺ + OH⁻ → C₈H₁₉N + H₂O add_naoh->reaction endpoint Equivalence Point: Moles of OH⁻ added = Initial moles of C₈H₁₉NH⁺ reaction->endpoint

Caption: The chemical logic of the standardization titration.

Standardization Protocol
  • Setup:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Rinse the burette thoroughly with the standardized 0.1 M NaOH solution and fill it, ensuring no air bubbles are present. Record the initial volume.

  • Sample Preparation:

    • Using a 20.00 mL Class A pipette, transfer an aliquot of the prepared TMBA-HBr solution into a 250 mL beaker.

    • Add approximately 80 mL of DI water to ensure the pH electrode bulb is fully submerged.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer at a moderate speed.

  • Titration:

    • Immerse the calibrated pH electrode in the solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to accurately map the inflection point.

    • Continue adding titrant past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot pH (y-axis) versus Volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.

    • For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point volume (V_eq).

    • Perform the titration in triplicate (n=3) for statistical validity.

Calculation of True Molarity

Use the following formula to calculate the molarity of the TMBA-HBr solution for each replicate:

M_TMBA-HBr = (M_NaOH × V_NaOH) / V_TMBA-HBr

Where:

  • M_TMBA-HBr = Molarity of the TMBA-HBr solution (mol/L)

  • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

  • V_NaOH = Volume of NaOH used to reach the equivalence point (L)

  • V_TMBA-HBr = Volume of the TMBA-HBr aliquot pipetted (e.g., 0.02000 L)

Example Calculation:

  • M_NaOH = 0.1015 M

  • V_NaOH (equivalence point) = 19.75 mL = 0.01975 L

  • V_TMBA-HBr = 20.00 mL = 0.02000 L

  • M_TMBA-HBr = (0.1015 M × 0.01975 L) / 0.02000 L = 0.1002 M

Calculate the average molarity and the relative standard deviation (RSD) from the three replicates. An RSD of <0.5% is typically considered acceptable.

Storage and Stability

Once certified, the standard solution should be stored properly to maintain its integrity.

  • Container: Store in a tightly sealed, clearly labeled glass or polyethylene bottle.

  • Conditions: Store in a cool, dark place away from direct sunlight to prevent any potential photodegradation.

  • Shelf Life: As an amine salt solution, it is relatively stable. However, for high-stakes quantitative work, it is recommended to re-standardize the solution after 3-6 months or if any visual changes (color, precipitation) are observed.

References

  • Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Pravastatin 1,1,3,3-tetramethylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bromide. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, December 2). Hydrogen bromide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of High-Purity tert-Octylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the recrystallization of tert-octylamine hydrobromide, a critical process for achieving the high purity required in pharmaceutical and advanced material applications. Due to the limited availability of specific physicochemical data for the hydrobromide salt, this guide synthesizes information on the free base (tert-octylamine), general principles of amine salt purification, and analogous recrystallization procedures. The protocols herein are designed to be a robust starting point for process development, emphasizing a systematic approach to solvent selection and optimization.

Introduction: The Imperative for Purity

Tert-octylamine, a sterically hindered primary amine, and its salts are valuable intermediates in organic synthesis.[1] The hydrobromide salt, in particular, often requires purification to remove unreacted starting materials, by-products, and other impurities that can interfere with downstream applications, including active pharmaceutical ingredient (API) synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material with very high purity.[2] This application note details methodologies for the effective recrystallization of tert-octylamine hydrobromide.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[3] The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

For ionic compounds like amine hydrobromide salts, the choice of solvent is critical. The polarity of the solvent will significantly influence the solubility of the salt. Generally, more polar solvents will have a higher capacity to dissolve ionic species.

Physicochemical Properties and Solvent Selection

tert-Octylamine (Free Base) Properties:

PropertyValueSource(s)
Molecular FormulaC₈H₁₉N
Molecular Weight129.24 g/mol
AppearanceClear, colorless liquid
Boiling Point137-143 °C[4]
Melting Point-67 °C[4]
Density0.805 g/mL at 25 °C[4]
Water SolubilityLimited
Organic Solvent SolubilitySoluble in ethanol and ether

The hydrobromide salt will be significantly more polar than the free base and is expected to be a crystalline solid at room temperature. The large, nonpolar tert-octyl group will still influence its solubility, making it a somewhat amphiphilic salt.

Recommended Solvent Screening Protocol

A systematic approach to solvent screening is crucial for developing an effective recrystallization protocol. The following single and mixed solvent systems are recommended for initial screening:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone

  • Ethers: Tetrahydrofuran (THF)

  • Esters: Ethyl acetate

  • Apolar anti-solvents: Heptane, Hexane, Toluene

  • Aqueous systems: Water, Alcohol/water mixtures

Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-50 mg) of crude tert-octylamine hydrobromide into a small test tube.

  • Add the chosen solvent dropwise at room temperature, observing for dissolution.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Observe the quality and quantity of the crystals formed.

The ideal solvent will dissolve the compound when hot but yield a good recovery of pure crystals upon cooling.

Detailed Recrystallization Protocols

Based on the general principles and the successful recrystallization of similar amine hydrobromide salts[5], the following protocols are provided as a starting point.

Single-Solvent Recrystallization from Isopropanol

Isopropanol is often a good choice for recrystallizing amine salts as it offers a good balance of polarity and volatility.

Step-by-Step Protocol:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude tert-octylamine hydrobromide. Add a minimal amount of isopropanol to create a slurry. Heat the mixture with gentle stirring on a hot plate. Continue adding hot isopropanol portion-wise until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow cluster_protocol Single-Solvent Recrystallization A 1. Dissolution (Crude Product in Hot Solvent) B 2. Decolorization (Optional, with Activated Charcoal) A->B If solution is colored C 3. Hot Filtration (Remove Insoluble Impurities) A->C If solution is not colored B->C D 4. Crystallization (Slow Cooling to Room Temperature) C->D E 5. Cooling (Ice Bath to Maximize Yield) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Washing (with Cold Solvent) F->G H 8. Drying (Under Vacuum) G->H I High-Purity Product H->I

Figure 1: Single-Solvent Recrystallization Workflow.
Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a good solvent (e.g., ethanol) and then add a miscible anti-solvent (e.g., heptane) to induce crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude tert-octylamine hydrobromide in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., heptane) dropwise with stirring until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath to complete the crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using the solvent/anti-solvent mixture from the mother liquor for washing.

Two_Solvent_Recrystallization cluster_protocol_2 Two-Solvent Recrystallization J 1. Dissolution (in 'Good' Solvent) K 2. Add Anti-Solvent (to induce turbidity) J->K L 3. Clarification (add drops of 'Good' Solvent) K->L M 4. Crystallization (Slow Cooling) L->M N 5. Isolation, Washing, Drying M->N O High-Purity Product N->O

Figure 2: Two-Solvent Recrystallization Workflow.

Purity Assessment of the Final Product

The purity of the recrystallized tert-octylamine hydrobromide should be assessed using a combination of the following analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting any impurities.[6][7][8] A suitable method would likely involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Derivatization may be necessary for enhanced detection.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound and identify any residual solvents or organic impurities.[9]

  • Titration: Acid-base titration can be used to determine the assay of the amine salt.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the hot solvent.Lower the boiling point of the solvent by using a mixed solvent system. Use a larger volume of solvent.
No Crystal Formation Too much solvent was used. The solution is supersaturated but nucleation has not occurred.Boil off some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery The compound is too soluble in the cold solvent. Incomplete crystallization.Use a different solvent or a solvent/anti-solvent system. Ensure the solution is thoroughly cooled in an ice bath.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization before hot filtration.

Safety Precautions

Tert-octylamine and its salts should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][10]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11]

  • Fire Safety: Tert-octylamine (the free base) is a flammable liquid.[10] While the hydrobromide salt is expected to be less flammable, appropriate precautions should be taken when working with flammable recrystallization solvents.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (2021). Request PDF. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC. [Link]

  • Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]

  • Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods. Journal of Agricultural and Food Chemistry. [Link]

  • Process for producing 2-mercaptoethylamine hydrohalides.
  • Purification of these organic chemical compounds containing impurities is usually carried out by crystallization from suitable solvent or solvent mixtures. CRYSTALLIZATION. [Link]

  • tert-Octylamine. PubChem. [Link]

  • Material Safety Data Sheet - n-Octylamine hydrobromide, 99%. Cole-Parmer. [Link]

  • tert-Octylamine. ChemBK. [Link]

  • Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. ResearchGate. [Link]

  • Nuclear Magnetic Resonance Analysis of Hydrothermal Reactions of Ethyl-and Octylamine in Sub- and Supercritical Water. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,4-Trimethylpentan-2-amine via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-Trimethylpentan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Ritter reaction for this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success and yield.

Understanding the Synthesis Pathway

The synthesis of 2,4,4-trimethylpentan-2-amine, also known as tert-octylamine, via the Ritter reaction is a robust two-step process. The first step is the acid-catalyzed addition of a nitrile (commonly acetonitrile) to a carbocation generated from diisobutylene. This forms the intermediate, N-(2,4,4-trimethylpentan-2-yl)acetamide. The subsequent step involves the hydrolysis of this amide to yield the desired primary amine.[1] This method is particularly effective for creating sterically hindered primary amines.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Intermediate Amide

Q: I'm getting a very low yield, or no desired product at all, in the first step (amidation). What could be the reasons?

A: Low or no yield in the Ritter reaction step can stem from several factors, primarily related to the stability of the carbocation intermediate and the reaction conditions.

  • Insufficient Acid Catalyst: The Ritter reaction requires a strong acid, typically concentrated sulfuric acid, to protonate the diisobutylene and generate the tertiary carbocation.[3][4] Ensure you are using a sufficient stoichiometric amount of a strong, non-nucleophilic acid.

  • Poor Temperature Control: The reaction is often exothermic. If the temperature rises uncontrollably, it can favor side reactions such as the polymerization of diisobutylene.[5] It is crucial to maintain the recommended temperature range, often between 20-40°C, by using an ice bath during the addition of the acid.[1]

  • Carbocation Rearrangement: While the tertiary carbocation from diisobutylene is relatively stable, rearrangements can occur, leading to a mixture of products.[3]

  • Presence of Water: While a small amount of water is needed for the final hydrolysis of the nitrilium ion to the amide, an excess of water at the beginning can compete with the nitrile in attacking the carbocation, leading to the formation of alcohols and other byproducts.

Issue 2: Formation of a Thick, Polymeric Substance

Q: My reaction mixture has turned into a thick, sticky mess. What is causing this, and how can I prevent it?

A: The formation of a viscous, polymeric substance is a common issue and is almost always due to the acid-catalyzed polymerization of the diisobutylene starting material.[5][6]

  • Causality: Strong acids, which are essential for the Ritter reaction, are also potent catalysts for cationic polymerization of alkenes like diisobutylene.[5][6] This side reaction is highly exothermic and can quickly dominate if the reaction temperature is not carefully controlled.

  • Preventative Measures:

    • Slow, Controlled Addition of Acid: Add the strong acid dropwise to the mixture of diisobutylene and nitrile while vigorously stirring and maintaining a low temperature with an ice bath.[1]

    • Maintain Optimal Temperature: Adhere strictly to the recommended temperature range for the reaction.

    • Use of a Co-solvent: In some protocols, a non-reactive co-solvent like glacial acetic acid is used to help dissipate heat and maintain a more homogenous reaction mixture.[1]

Issue 3: Incomplete Hydrolysis of the Amide

Q: I've isolated the intermediate amide, but the subsequent hydrolysis to the final amine is not going to completion. How can I improve the yield of the hydrolysis step?

A: The hydrolysis of the sterically hindered N-(2,4,4-trimethylpentan-2-yl)acetamide can be challenging and often requires forcing conditions.

  • Insufficiently Harsh Conditions: Due to the steric hindrance around the carbonyl group, this amide is resistant to hydrolysis. Standard, mild basic or acidic hydrolysis conditions may not be sufficient.

  • Optimized Hydrolysis Protocol:

    • Strong Base: Use a concentrated solution of a strong base, such as 10-30% sodium hydroxide.[1]

    • High Temperature: The reaction typically requires heating to high temperatures, in the range of 220-260°C, for several hours (5-11 hours) to drive the reaction to completion.[1]

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the efficiency of the hydrolysis.

Issue 4: Difficulty in Purifying the Final Amine

Q: I have a crude product, but I'm struggling to purify the 2,4,4-trimethylpentan-2-amine. What are the best practices for purification?

A: Purifying the final amine product requires removing unreacted starting materials, the intermediate amide, and any side products.

  • Initial Workup:

    • After the hydrolysis, the amine will be in the organic layer. Separate the layers.

    • To remove any remaining acidic impurities, you can wash the organic layer with a dilute base.

    • To remove any unhydrolyzed amide, an acidic wash can be performed. The amine will be protonated and move to the aqueous layer, while the amide remains in the organic layer. The aqueous layer can then be basified and the amine re-extracted.[7]

  • Final Purification:

    • Distillation: The most common and effective method for purifying the final amine is distillation, often under reduced pressure.[1] The boiling point of 2,4,4-trimethylpentan-2-amine is a key parameter to consider for setting up the distillation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Ritter reaction for this synthesis?

A1: The reaction proceeds in two main stages:

  • Amide Formation:

    • Carbocation Formation: The strong acid protonates the diisobutylene, leading to the formation of a stable tertiary carbocation.[3][4]

    • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation.[4]

    • Nitrilium Ion Intermediate: This attack forms a stable nitrilium ion intermediate.[4][8]

    • Hydrolysis to Amide: During the aqueous workup, water attacks the electrophilic carbon of the nitrilium ion, and after a series of proton transfers, the N-(2,4,4-trimethylpentan-2-yl)acetamide is formed.[4]

  • Amide Hydrolysis:

    • The N-substituted amide is then hydrolyzed, typically under strong basic conditions and high temperatures, to cleave the amide bond and yield the primary amine and a carboxylate salt.[1]

Q2: Can I use a different nitrile besides acetonitrile?

A2: Yes, a wide range of nitriles can be used in the Ritter reaction.[9] However, the choice of nitrile will determine the acyl group on the intermediate amide. For the synthesis of the parent 2,4,4-trimethylpentan-2-amine, subsequent hydrolysis is necessary regardless of the nitrile used. Using a nitrile that results in an amide that is easier to hydrolyze could be advantageous.

Q3: Are there greener or milder alternatives to strong acids like sulfuric acid?

A3: Yes, research has explored various alternative catalysts to mitigate the use of corrosive strong acids. These include solid acid catalysts, Lewis acids like iron(III) chloride, and bismuth salts.[10][11][12][13] These alternatives can offer advantages such as easier separation and recycling of the catalyst. However, their efficiency for the specific reaction with diisobutylene may need to be optimized.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Corrosive Reagents: Concentrated sulfuric acid and strong sodium hydroxide solutions are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the amidation and the neutralization steps can be highly exothermic. Perform these steps with adequate cooling and slow, controlled addition of reagents.

  • High Temperatures: The hydrolysis step involves very high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

  • Flammable Solvents: If using flammable organic solvents for extraction, work in a well-ventilated fume hood and away from ignition sources.

Experimental Protocols

Step 1: Synthesis of N-(2,4,4-trimethylpentan-2-yl)acetamide

This protocol is adapted from established procedures for the synthesis of tert-octylamine.[1]

Reactant/ReagentMolar Ratio
Diisobutylene1.00
Acetonitrile1.10 - 1.50
Concentrated Sulfuric Acid1.10 - 1.50
Water0.30 - 0.70
Glacial Acetic AcidSolvent

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diisobutylene and acetonitrile in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the internal temperature between 20°C and 40°C.

  • After the addition is complete, continue to stir the reaction mixture for 7 to 12 hours at room temperature.

  • After the reaction is complete, neutralize the mixture carefully with a saturated sodium hydroxide or sodium acetate solution.

  • The product, N-(2,4,4-trimethylpentan-2-yl)acetamide, may precipitate as a solid. Filter the solid, wash it with water, and dry it.

Step 2: Hydrolysis of N-(2,4,4-trimethylpentan-2-yl)acetamide to 2,4,4-Trimethylpentan-2-amine
Reactant/ReagentMolar Ratio
N-(2,4,4-trimethylpentan-2-yl)acetamide1
Sodium Hydroxide (in 10-30% aq. solution)1.5 - 2.5

Procedure:

  • In a suitable reaction vessel, add the N-(2,4,4-trimethylpentan-2-yl)acetamide to the sodium hydroxide solution.

  • Heat the mixture to a temperature between 220°C and 260°C.

  • Maintain this temperature and stir for 5 to 11 hours.

  • After cooling, the product, 2,4,4-trimethylpentan-2-amine, will form a separate organic layer.

  • Separate the organic layer.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the crude amine by distillation under reduced pressure.

Visualizations

Ritter Reaction Mechanism

Ritter_Mechanism Diisobutylene Diisobutylene Carbocation Tertiary Carbocation Diisobutylene->Carbocation Protonation H2SO4 H₂SO₄ Nitrilium_Ion Nitrilium Ion Intermediate Acetonitrile Acetonitrile Acetonitrile->Nitrilium_Ion Nucleophilic Attack Amide_Intermediate N-(2,4,4-trimethylpentan-2-yl)acetamide Nitrilium_Ion->Amide_Intermediate Hydrolysis H2O H₂O Amine_Product 2,4,4-Trimethylpentan-2-amine Amide_Intermediate->Amine_Product Hydrolysis NaOH_H2O NaOH, H₂O, Δ

Caption: The reaction pathway for the synthesis of 2,4,4-trimethylpentan-2-amine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Amide Check_Temp Check Temperature Control Start->Check_Temp Check_Acid Check Acid Stoichiometry Start->Check_Acid Check_Polymer Polymer Formation? Start->Check_Polymer Low_Temp Maintain 20-40°C Check_Temp->Low_Temp Yes Sufficient_Acid Ensure Sufficient Strong Acid Check_Acid->Sufficient_Acid Yes Slow_Addition Slow Acid Addition with Cooling Check_Polymer->Slow_Addition Yes Low_Yield_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis_Conditions Check Hydrolysis Conditions Low_Yield_Hydrolysis->Check_Hydrolysis_Conditions Increase_Temp_Base Increase Temperature and/or Base Concentration Check_Hydrolysis_Conditions->Increase_Temp_Base Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Preparation method of tert-octylamine. Eureka | Patsnap. Available at: [Link]

  • Chapter 1 - Nitrilium Ions Synthesis and Applications. VU Research Portal. Available at: [Link]

  • The Ritter reaction: Trapping a carbocation with a nitrile. ProQuest. Available at: [Link]

  • Preparation of Amines. Chemistry Steps. Available at: [Link]

  • Ritter Reaction. YouTube. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences. Available at: [Link]

  • Ritter reaction. Wikipedia. Available at: [Link]

  • A kind of preparation method of tert-octylamine. Google Patents.
  • (P2O5/SiO2): A Useful Heterogeneous Alternative for the Ritter Reaction. ResearchGate. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Quasiliving carbocationic polymerization of isobutylene using FeCl3 as an efficient and water-tolerant Lewis acid: synthesis of well-defined telechelic polyisobutylenes. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Workup: Amines. University of Rochester Department of Chemistry. Available at: [Link]

  • Effect of temperature and reaction time on a model Ritter reaction. ResearchGate. Available at: [Link]

  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PMC - NIH. Available at: [Link]

  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR. Available at: [Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • (PDF) Ritter-type iodo(III)amidation of unactivated alkynes for the stereoselective synthesis of multisubstituted enamides. ResearchGate. Available at: [Link]

  • Synthesis of Tailored Polymer Structures by the Combination of Cationic and Anionic Polymerizations. University of Bayreuth. Available at: [Link]

  • Functionalization of polyisobutylene and polyisobutylene oligomers via the ritter reaction | Request PDF. ResearchGate. Available at: [Link]

  • 4-nitro-2,2,4-trimethylpentane. Organic Syntheses Procedure. Available at: [Link]

  • 8 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of piperylene-diisobutylene copolymers with ionic liquid as catalyst. ResearchGate. Available at: [Link]

  • 244-Trimethylpentan-2-Amine Hydrochloride 98.0%. Pure Synth. Available at: [Link]

  • Cryogenic cationic polymerization of isobutylene. American University - Figshare. Available at: [Link]

  • (PDF) Polymerization of isobutylene and copolymerization of isobutylene with isoprene promoted by methylalumoxane. ResearchGate. Available at: [Link]

Sources

resolving hygroscopic issues with tert-Octylamine Hydrobromide powder

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Hygroscopicity, Handling, and Purification

Status: Active Guide Expertise Level: Senior Application Scientist Last Updated: February 23, 2026

Executive Summary & Immediate Triage

The Core Issue: tert-Octylamine Hydrobromide (TOA-HBr) is the hydrobromide salt of a bulky primary amine. While the free base (tert-Octylamine) is a liquid, the HBr salt is a solid. Like many alkylammonium halides used in perovskite solar cells and organic synthesis, it is hygroscopic .

If your powder appears sticky, clumpy, or "wet," it has absorbed atmospheric moisture.[1] Do not use it in this state. Using wet TOA-HBr introduces two critical failure modes:

  • Stoichiometric Error: Water adds undefined mass, causing you to under-load the amine cation in your precursor solution.

  • Solvent Contamination: In perovskite synthesis, trace water disrupts crystallization kinetics and induces trap states.

Troubleshooting Guide (Q&A Format)

Category A: Material Assessment

Q1: My powder looks like a sticky paste or has turned into a hard "cake." Is it degraded? A: Likely not chemically degraded, but physically compromised. Amine salts are generally chemically stable. The "paste" texture is usually deliquescence —the salt is dissolving in absorbed water.

  • Test: Check the melting point. Pure TOA-HBr should have a high melting point (typically >200°C for this class of salts). If it "melts" below 100°C, it is actually dissolving in water.

  • Action: Proceed to Protocol A (Vacuum Drying) immediately.

Q2: The powder has a yellow tint. Is this moisture? A: No. Yellowing often indicates oxidation of trace free amines or impurities.

  • Action: If the color is distinct, drying will not fix it. You must use Protocol B (Recrystallization) .

Category B: Remediation Protocols
Protocol A: Vacuum Drying (Mild Cases)

Use this if the powder is clumpy but white/off-white.

  • Transfer: Move the salt into a Schlenk flask or a broad-mouth vial.

  • Heat & Vacuum: Place in a vacuum oven or connect to a Schlenk line.

    • Temperature: Set to 60°C . (Do not exceed 100°C initially to avoid fusing the wet salt into a glass-like puck).

    • Pressure: < 1 mbar.

    • Duration: Dry for 12–24 hours.

  • Verification: The powder should become free-flowing. Transfer to a glovebox immediately.

Protocol B: Recrystallization (Severe Cases)

Use this if the powder is yellow, extremely sticky, or if high-purity (e.g., >99.9% for photovoltaics) is required.

Principle: Solubility differential. TOA-HBr is soluble in polar solvents (Ethanol) but insoluble in non-polar ethers (Diethyl Ether).

StepActionTechnical Note
1. Dissolution Dissolve crude TOA-HBr in a minimum amount of warm absolute ethanol (or methanol).Use anhydrous solvent.[1][2] If undissolved particles remain, filter them out.
2. Precipitation Slowly add cold diethyl ether (antisolvent) until the solution turns cloudy.Ratio is typically 1:5 (Alcohol:Ether).
3. Crystallization Place the flask in a freezer (-20°C) for 4–12 hours.Slow cooling promotes larger, purer crystals.
4. Isolation Filter the white precipitate using a Büchner funnel (or Schlenk frit under inert gas).Wash the cake 3x with cold ether to remove surface impurities.
5. Final Dry Vacuum dry the white crystals at 60°C overnight.Store immediately in an inert environment.
Category C: Prevention & Storage

Q3: How do I store this to prevent recurrence? A: The "Shelf Life" is dictated by the seal, not time.

  • Primary: Nitrogen/Argon-filled Glovebox.[1]

  • Secondary: If a glovebox is unavailable, use a desiccator with active desiccant (P₂O₅ or indicating silica gel). Seal the vial with Parafilm and electrical tape.

Q4: Can I weigh it on an open bench? A: Only if you are fast (< 30 seconds). For precise stoichiometry (e.g., preparing perovskite precursor solutions), weigh inside a glovebox or use a "weighing by difference" technique with a capped vial to minimize exposure.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling compromised TOA-HBr.

TOA_HBr_Workflow Start User Issue: Sticky/Wet TOA-HBr CheckColor Check Color: Is it White or Yellow? Start->CheckColor White White/Off-White CheckColor->White Moisture Only Yellow Yellow/Discolored CheckColor->Yellow Oxidation/Impurity VacDry PROTOCOL A: Vacuum Drying (60°C, <1 mbar, 12h) White->VacDry Recryst PROTOCOL B: Recrystallization (EtOH/Ether) Yellow->Recryst CheckFlow Is it Free-Flowing? VacDry->CheckFlow Use Ready for Use (Store in Glovebox) Recryst->Use CheckFlow->Recryst No (Still Sticky) CheckFlow->Use Yes

Figure 1: Decision tree for assessing and remediating hygroscopic tert-Octylamine Hydrobromide.

Scientific Context: Why It Matters

The Mechanism of Hygroscopicity

Amine salts like tert-Octylamine Hydrobromide possess a polar ionic "head" (NH₃⁺Br⁻) and a hydrophobic "tail" (octyl group). The ionic head is capable of strong hydrogen bonding with atmospheric water molecules.

  • Causality: The high charge density of the bromide anion paired with the ammonium cation creates a thermodynamic drive to hydrate, lowering the lattice energy.

Impact on Perovskite Photovoltaics

If you are using TOA-HBr as a cation spacer in 2D/3D perovskites (e.g., for passivation):

  • Defect Formation: Water reacts with the Pb-I/Br framework, often forming insulating Pb(OH)₂ or dehydrating into PbI₂, which acts as a non-radiative recombination center [1].

  • Phase Instability: Excess moisture during annealing can alter the crystallization kinetics, preventing the formation of the desired low-dimensional perovskite phase [2].

References

  • BenchChem Technical Support. (2025).[1][3] Handling and storage of hygroscopic amine salts. Retrieved from

  • University of Wisconsin-Madison. (2024). Glovebox Use and Handling of Hygroscopic Materials. Retrieved from

  • ResearchGate Community. (2021). Purification of amine compounds and salts via recrystallization. Retrieved from

  • Kim, H., et al. (2023). Importance of Low Humidity and Selection of Halide Ions of Octylammonium Halide in 2D–3D Perovskite Solar Cells. Advanced Materials Interfaces. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] tert-Octylamine Safety Data Sheet (SDS). Retrieved from

Sources

Technical Support Center: Troubleshooting Baseline Noise in Aliphatic Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Division & Quality Control From: Senior Application Scientist, Separation Sciences Subject: Diagnostic Protocol for High Baseline Noise in HPLC of Aliphatic Amines

Executive Summary

Analyzing aliphatic amines is notoriously difficult because they lack a strong UV chromophore, forcing analysts to work at low wavelengths (200–210 nm). At this range, the HPLC system operates near its energy limit, where even minor fluctuations in solvent quality, pump mixing, or column bleeding are amplified into significant baseline noise.

This guide moves beyond generic advice. It focuses on the specific chemical physics of amine analysis—specifically the conflict between the need for ion-pairing agents (to fix peak shape) and the noise they introduce.

Part 1: The Diagnostic Workflow

Q: My baseline is noisy. How do I pinpoint the source without replacing every component?

A: You must isolate the noise source using the "0-0-Flow" Isolation Protocol . Do not guess; use this logic gate to determine if the issue is Electronic, Hydraulic, or Chemical.

Protocol: The "0-0-Flow" Isolation Test
  • Step 1 (Electronic Noise): Disconnect the column and join the lines with a union. Turn the pump OFF (0 mL/min). Monitor the baseline for 10 minutes.

    • Result: If noisy, the issue is the detector lamp (aging) or electrical grounding.

  • Step 2 (Hydraulic Noise): Keep the union installed. Turn the pump ON (1 mL/min) with your mobile phase.

    • Result: If the noise appears now, it is the pump (pulsation/mixing) or the mobile phase (degassing/absorbance).

  • Step 3 (Chemical Noise): Re-install the column. Run the method.

    • Result: If noise only appears now, it is "column bleed" or late-eluting interferences from previous injections.

NoiseIsolation node_start START: High Baseline Noise step1 Step 1: Union Installed, Flow = 0 mL/min node_start->step1 step2 Step 2: Union Installed, Flow = 1 mL/min step1->step2 Baseline Flat result_elec Diagnosis: Electronic Noise (Lamp, Flow Cell, Grounding) step1->result_elec Noise Persists step3 Step 3: Install Column, Flow = Method Rate step2->step3 Baseline Flat result_hydro Diagnosis: Hydraulic/Solvent Noise (Pump Mixing, Degassing, Solvent UV Cutoff) step2->result_hydro Noise Appears result_chem Diagnosis: Chemical Noise (Column Bleed, Silanol Interactions) step3->result_chem Noise Appears

Figure 1: The "0-0-Flow" logic tree isolates the noise source to the detector, pump, or column.

Part 2: The Photometric Trap (Solvents & Detection)

Q: I am using Methanol/Water with Phosphate buffer at 205 nm. Why is my baseline jumping?

A: You are operating inside the "UV Cutoff" zone. Aliphatic amines require detection at 200–210 nm, but Methanol absorbs UV light up to 210 nm.

  • The Mechanism: When the mobile phase absorbs the UV light before it reaches the sample, the detector measures a small signal against a massive background. This high background absorbance (High A) reduces the amount of light hitting the photodiode, decreasing the Signal-to-Noise (S/N) ratio.

  • The Fix: Switch to Acetonitrile (ACN) .[1] ACN has a UV cutoff of ~190 nm, making it transparent at 205 nm. This allows more light to reach the detector, stabilizing the baseline.

Data: Solvent & Additive UV Cutoffs [2][3]

Solvent/AdditiveUV Cutoff (nm)Suitability for Amine Analysis (200-210 nm)
Acetonitrile 190Excellent. The gold standard for low-UV work.
Water (HPLC Grade) 190Excellent.
Methanol 205-210Poor. High background noise >200 nm.
THF 212-230Unusable for direct UV detection of amines.
TFA (0.1%) ~200Challenging. Absorbs strongly; causes gradient drift.
Phosphate Buffer <200Good. Transparent, but non-volatile (bad for MS).
Formate/Acetate 210-230Poor. High noise at low UV; better for MS.
Part 3: The Additive Paradox (TFA & TEA)

Q: I added TFA (Trifluoroacetic Acid) to fix peak tailing, but now my gradient baseline is wavy. Why?

A: This is the "TFA Gradient Drift" phenomenon. TFA is an ion-pairing agent that masks silanols (fixing tailing), but it is also a UV-absorbing species.

  • The Mechanism: TFA partitions differently into Acetonitrile than it does into Water. As your gradient increases the % ACN, the effective concentration (and absorbance) of TFA changes.

    • Result: A rising or "humped" baseline that looks like a massive peak.

  • The Fix:

    • Balance the Absorbance: Add slightly less TFA to the organic channel than the aqueous channel. (e.g., 0.1% TFA in Water (A) and 0.08% TFA in ACN (B)). This compensates for the optical difference.

    • Increase Mixing Volume: TFA requires exceptional mixing. If your pump has a small mixer (common in UHPLC), you will see "mixing noise" (sinusoidal waves). Install a larger volume static mixer (e.g., 350 µL).

Q: What about Triethylamine (TEA)?

A: TEA competes with amines for silanol sites, improving peak shape. However, oxidized TEA turns yellow and absorbs UV light.

  • Protocol: Always use fresh, HPLC-grade TEA. If the bottle has been open for >1 month, discard it. Old TEA is a primary source of "ghost peaks" and high background noise.

Part 4: The Nuclear Option (Derivatization)

Q: I’ve optimized everything, but the noise is still too high for my limit of detection (LOD). What now?

A: Stop trying to detect the amine directly. If the analyte has no chromophore, you are fighting physics. You must chemically attach a "flag" (chromophore) to the amine.

Recommended Derivatization Reagents:

  • OPA (o-Phthalaldehyde):

    • Target: Primary amines (

      
      ).
      
    • Detection: Fluorescence (High sensitivity) or UV (340 nm).

    • Advantage:[4][5][6][7] Reacts in seconds; can be done automated in the injection loop.

    • Noise Impact:[2][8][9] Eliminates baseline noise by moving detection to a "quiet" wavelength (340 nm).

  • FMOC-Cl:

    • Target: Primary (

      
      ) and Secondary (
      
      
      
      ) amines.[10]
    • Detection: Fluorescence or UV (265 nm).

    • Advantage:[4][5][6][7] Stable derivatives.

Derivatization amine Aliphatic Amine (No Chromophore) reaction Reaction (Pre-Column) amine->reaction reagent Reagent (OPA or FMOC) reagent->reaction product Derivatized Amine (Strong UV/FL Signal) reaction->product < 1 min detection Detection at >250nm (Zero Baseline Noise) product->detection

Figure 2: Derivatization strategy to bypass low-UV baseline noise.

Part 5: System Hygiene Checklist

Before calling service, verify these three "Silent Killers" of amine analysis:

  • Degassing is Non-Negotiable: At 210 nm, dissolved oxygen acts as a UV absorber. If your degasser is failing, you will see cyclic noise.

    • Test: Sparge mobile phase with Helium.[8][11] If noise drops, your vacuum degasser is insufficient.

  • The Check Valve Issue: Amines are often run in high-pH buffers (e.g., Ammonium Hydroxide). High pH can cause standard silica-based pump seals to degrade, leaking micro-bubbles into the flow path.

    • Action: Ensure you are using "High pH" resistant seals and ceramic check valves.

  • Flow Cell Bubbles: A sharp "spike" that returns to baseline usually indicates a micro-bubble passing through the detector.

    • Fix: Apply a back-pressure regulator (approx. 30-50 psi) after the detector flow cell to keep bubbles in solution.

References
  • Chrom Tech. (2025).[12] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from

  • Waters Corporation. (2024). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from

  • Separation Science. (2024).[3][11] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills: Noisy Baselines. Retrieved from

  • Sigma-Aldrich. (2025). Derivatization and Separation of Aliphatic Amines. Retrieved from

Sources

Technical Support Center: Purification of 2,4,4-Trimethylpentan-2-amine

[1][2]

Topic: Removing impurities from commercial grade 2,4,4-Trimethylpentan-2-amine (tert-Octylamine). CAS: 107-45-9 Audience: Researchers, Process Chemists, and Drug Development Scientists.[1][2]

Introduction & Chemical Profile

Welcome to the Technical Support Center. You are likely working with 2,4,4-Trimethylpentan-2-amine (also known as tert-Octylamine or TOA).[1][2][3] This is a sterically hindered primary aliphatic amine commonly used as a specialized building block in pharmaceutical synthesis or as a ligand in coordination chemistry.

Commercial-grade tert-Octylamine (typically 95-98% purity) often contains specific impurities that can interfere with sensitive catalytic cycles or crystallization processes.[1][2]

Key Physical Properties
PropertyValueRelevance to Purification
Boiling Point (atm) 137–143 °CModerately high; requires vacuum to prevent oxidation during distillation.[1][2]
Vapor Pressure ~10 mmHg @ 25 °CVolatile; significant loss can occur if open to air.
Solubility Miscible in organics; Low in waterAllows for efficient aqueous acid-base extraction.[1][2]
Basicity Hindered Primary AmineForms stable salts with strong acids (HCl), useful for purification.

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, identify the nature of your contamination using the table below.

Symptom Probable Impurity Source Recommended Action
Low Assay (<95%) 2,4,4-Trimethyl-1-pentene (Diisobutylene)Unreacted starting material from Ritter reaction.[1][2]Protocol A (Acid-Base Extraction)
Cloudiness / Phase Separation WaterHygroscopic absorption or wet synthesis workup.[1][2]Protocol B (Drying & Distillation)
Yellow/Brown Color Oxidation Products (Imines/Nitroso)Air oxidation due to improper storage.Protocol C (Vacuum Distillation)
Unknown Peaks (NMR) Isomeric AminesRearrangement byproducts.Protocol D (Salt Recrystallization)

Purification Decision Tree

The following logic flow helps you determine the correct purification pathway based on your specific needs.

PurificationTreeStartStart: Assess Purity NeedsCheckImpurityIdentify Major ImpurityStart->CheckImpurityHydrocarbonsHydrocarbons(Starting Materials)CheckImpurity->HydrocarbonsAlkenes presentWaterWater / WetnessCheckImpurity->WaterCloudy/WetColorOxidation / ColorCheckImpurity->ColorYellowingProtocolAProtocol A:Acid-Base ExtractionHydrocarbons->ProtocolAProtocolBProtocol B:Chemical DryingWater->ProtocolBProtocolCProtocol C:Vacuum DistillationColor->ProtocolCHighPurityUltra-High Purity(>99.5%) Needed?ProtocolDProtocol D:HCl Salt RecrystallizationHighPurity->ProtocolDYesEnd: Use Purified AmineEnd: Use Purified AmineHighPurity->End: Use Purified AmineNoProtocolA->HighPurityProtocolB->HighPurityProtocolC->HighPurity

Figure 1: Decision tree for selecting the appropriate purification method based on impurity profile.

Troubleshooting Guides & Protocols

Protocol A: Removing Hydrocarbon Impurities (Acid-Base Extraction)

Issue: Commercial samples often contain 2–5% unreacted diisobutylene (isomers of 2,4,4-trimethylpentene).[1][2] These are neutral hydrocarbons and will not protonate. Mechanism: We exploit the basicity of the amine. By converting the amine to its water-soluble ammonium salt, we can extract the non-basic hydrocarbon impurities into an organic solvent, which is then discarded.[1][2]

Step-by-Step Guide:

  • Dissolution: Dissolve crude tert-octylamine in a non-polar solvent (e.g., Hexane or Diethyl ether).[2] Use a 1:2 ratio (Amine:Solvent).

  • Acidification: Slowly add 2M HCl (aq) while stirring on ice. Monitor pH until it reaches < 2.

    • Why? This converts the amine to R-NH3+ Cl-, which migrates to the aqueous phase.[1][2]

  • Separation: Transfer to a separatory funnel. Shake and allow layers to separate.

    • Top Layer (Organic): Contains diisobutylene and other neutral organics. DISCARD.

    • Bottom Layer (Aqueous): Contains your purified amine salt. KEEP.

  • Washing: Wash the aqueous layer once more with fresh hexane to ensure complete removal of organics.

  • Regeneration: Basify the aqueous layer using 6M NaOH (cool in an ice bath) until pH > 12. The free amine will oil out as a top layer.

  • Extraction: Extract the free amine with Dichloromethane (DCM) or Diethyl ether (3x).

  • Final Step: Dry the organic layer over Na₂SO₄ and remove solvent via rotary evaporation.

Protocol B: Removing Water (Drying)

Issue: tert-Octylamine is hygroscopic.[1][2] Water interferes with water-sensitive reagents (e.g., Grignard, n-BuLi).[1][2] Warning: Do NOT use CaCl₂. Primary amines coordinate with calcium chloride, leading to significant product loss.[2]

Q: Which drying agent should I use?

  • Routine Drying: Potassium Hydroxide (KOH) pellets.

  • Rigorous Drying: Calcium Hydride (CaH₂) followed by distillation.

Procedure (Rigorous):

  • Place the amine in a round-bottom flask.

  • Add Calcium Hydride (CaH₂) (5% w/w). Stir gently under nitrogen for 12–24 hours.

    • Note: Hydrogen gas will evolve. Ensure the system is vented through a bubbler.

  • Distill directly from the drying agent under reduced pressure (see Protocol C).

Protocol C: Removing Oxidation Products (Vacuum Distillation)

Issue: Yellow color indicates oxidation. Distillation is the most effective method to remove heavy, colored impurities.

Setup Parameters:

  • Pressure: 10–20 mmHg (Water aspirator or vacuum pump).

  • Expected Boiling Point: ~45–55 °C at 15 mmHg (Estimate based on standard amine nomographs; atmospheric BP is 140 °C).

  • Gas: Perform under Nitrogen or Argon atmosphere.[2]

Workflow Diagram:

DistillationFlowCrudeCrude Amine(Yellow)CaH2Add CaH2(Stir 12h)Crude->CaH2VacuumApply Vacuum(10-20 mmHg)CaH2->VacuumHeatHeat Bath(~60-70 °C)Vacuum->HeatFraction1Fore-run(Discard)Heat->Fraction1Fraction2Main Fraction(Colorless Product)Fraction1->Fraction2

Figure 2: Workflow for vacuum distillation from a drying agent.[1][2]

Critical Troubleshooting:

  • Q: The amine is foaming.

    • A: This is common if water is present. Degas the sample first by applying vacuum briefly without heat.

  • Q: The boiling point is fluctuating.

    • A: Ensure vigorous stirring to prevent superheating. Wrap the column in foil or glass wool for insulation.

Protocol D: Ultra-High Purity (Hydrochloride Salt Recrystallization)

Issue: Distillation cannot separate isomers with very similar boiling points. Solution: Convert the liquid amine into a solid salt, recrystallize it, and then regenerate the free amine.[2]

Procedure:

  • Salt Formation: Dissolve the amine in dry Diethyl ether. Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise. A white precipitate (tert-Octylamine Hydrochloride) will form.[1]

  • Filtration: Filter the solid and wash with cold ether.

  • Recrystallization: Recrystallize the solid from Isopropanol/Ethanol . This step effectively rejects isomeric impurities which have different crystal lattice energies.

  • Regeneration: Dissolve the pure crystals in minimal water, basify with 6M NaOH, and extract as described in Protocol A.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7869, 2,4,4-Trimethyl-2-pentene. Retrieved from [Link]

  • Organic Syntheses. Oxidation of tert-Octylamine to Nitroso-tert-octane. Org. Synth. 1977, 57,[1][2] 95. Retrieved from [Link]

Technical Support Center: A Guide to Overcoming Column Fouling in GC-MS Analysis of Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with column fouling during the analysis of amine salts. My goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the analysis of amine salts by GC-MS.

Q1: What are the primary causes of column fouling when analyzing amine salts by GC-MS?

Amine salts are non-volatile. When injected into a hot GC inlet, the salt itself does not vaporize. Instead, it deposits on the inlet liner and at the head of the analytical column. This accumulation of non-volatile residue is the primary cause of column fouling. Furthermore, amines are highly polar and basic compounds that can interact strongly with any active sites (such as exposed silanol groups) in the GC system, leading to peak tailing and further column degradation.[1][2]

Q2: Why are my amine peaks tailing or showing poor peak shape?

Peak tailing for amines is a classic symptom of unwanted interactions within the GC system.[3] The primary causes include:

  • Active Sites: Amines, especially primary amines, readily interact with active silanol groups on the surface of the inlet liner, column, or even glass wool packing.[2] This adsorption slows down the elution of a portion of the analyte molecules, resulting in a "tail."

  • Column Contamination: The buildup of non-volatile salt residue can create new active sites, exacerbating the problem.[4]

  • Improper Column Selection: Using a general-purpose column not specifically deactivated for basic compounds will almost certainly result in poor peak shape for amines.[5]

Q3: Is derivatization necessary for analyzing amine salts by GC-MS?

In most cases, yes. Derivatization is a chemical process that converts the polar, active amine into a less polar, more volatile, and more thermally stable compound.[6][7] This transformation is crucial for several reasons:

  • It improves chromatographic behavior, leading to sharper, more symmetrical peaks.

  • It increases the volatility of the analyte, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[8]

  • It masks the active hydrogens on the amine, preventing interactions with active sites in the system.[7]

Q4: What are the most common derivatization reagents for amines?

The choice of derivatization reagent depends on the specific amine and the analytical goals. The three main classes are:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group.

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) introduce a fluoroacyl group, which can also enhance detector sensitivity.[8]

  • Alkylation: Reagents can introduce an alkyl group.

Q5: How can I improve the inertness of my GC system for amine analysis?

Improving system inertness is critical for successful amine analysis. Key strategies include:

  • Use of Deactivated Consumables: Always use inlet liners, O-rings, and septa that are specifically designed and deactivated for active compounds.[9][10]

  • Specialized GC Columns: Employ columns with a base-deactivated stationary phase designed for amine analysis.[11][12][13]

  • System Passivation: This can involve conditioning the column according to the manufacturer's instructions or, in some cases, performing injections of a "priming" agent to temporarily deactivate active sites.[2][14]

  • Regular Inlet Maintenance: A clean inlet is crucial. Regularly replacing the liner and septum prevents the buildup of contaminants that can create active sites.[15]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the GC-MS analysis of amine salts.

Problem 1: Rapid Column Degradation and Signal Loss
  • Symptoms: You observe a steady decrease in peak area and a general loss of sensitivity over a relatively short number of injections.

  • Root Causes: This is most often due to the deposition of non-volatile amine salts at the head of the column, which buries the stationary phase and creates active sites.

  • Solutions:

    • Sample Preparation: Convert Amine Salts to Free Base Form: Before injection, it is highly recommended to convert the amine salt to its more volatile free base form. This can be achieved through a liquid-liquid extraction.

      Protocol: Amine Salt to Free Base Conversion

      • Dissolve the amine salt sample in a minimal amount of deionized water.

      • Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Adjust the pH of the aqueous layer to >10 with a base such as sodium hydroxide. This deprotonates the amine, making it soluble in the organic layer.

      • Vortex the mixture thoroughly to facilitate the extraction of the free amine into the organic layer.

      • Allow the layers to separate.

      • Carefully collect the organic layer containing the free amine for derivatization and/or direct injection.

    • Inlet Maintenance: A contaminated inlet is a primary source of problems.

      Protocol: Inlet Liner and Septum Replacement

      • Cool down the GC inlet to a safe temperature.

      • Turn off the carrier gas flow at the instrument (or cylinder).

      • Wearing clean, lint-free gloves, remove the septum nut and the old septum.

      • Remove the inlet liner.

      • Inspect the inlet for any visible contamination. If necessary, clean it according to the manufacturer's instructions.

      • Install a new, deactivated liner and a new septum.

      • Tighten the septum nut, but do not overtighten, as this can cause leaks or septum coring.[10]

      • Restore the carrier gas flow and perform a leak check.

    • Column Trimming: If the column head is contaminated, trimming a small portion can restore performance.

      Protocol: GC Column Trimming

      • Cool down the GC oven and inlet.

      • Carefully disconnect the column from the inlet.

      • Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column.

      • Wipe the end of the column with a lint-free cloth dampened with methanol to remove any debris.

      • Reinstall the column in the inlet, ensuring the correct insertion depth.

Problem 2: Severe Peak Tailing and Poor Reproducibility
  • Symptoms: Peaks are asymmetrical with a pronounced "tail," and retention times may shift between injections.

  • Root Causes: This points to active sites within the GC flow path or an inappropriate column choice.[16][17]

  • Solutions:

    • System Passivation/Conditioning: Before running samples, it's good practice to condition the system. This can be as simple as a few injections of a derivatized standard to "prime" the system and occupy active sites.[2]

    • Column Selection: The choice of GC column is paramount. For amine analysis, always select a column that is specifically base-deactivated.

      Column Type Stationary Phase Principle Ideal For Example Commercial Names
      Base-Deactivated Wax Polyethylene glycol (PEG) with a basic treatment.Volatile amines, diamines.CP-Wax 51 for Amines[12], Stabilwax-DA
      Base-Deactivated 5% Phenyl 5% Phenyl / 95% Dimethylpolysiloxane with a base modification.Broader range of amines, routine analysis.Rtx-5 Amine[11], CP-Sil 8 CB for Amines[13]
      Specialized Amine Phases Proprietary phases with unique deactivation.Difficult volatile amines in challenging matrices.Rtx-Volatile Amine[11]
    • Derivatization: As previously mentioned, derivatization is often the most effective solution for poor peak shape.

      Protocol: Silylation of Primary Amines with BSTFA

      • Ensure your sample containing the free amine is in an anhydrous solvent (e.g., acetonitrile, pyridine). If water is present, it must be removed as it will consume the derivatizing reagent.[18]

      • To a vial containing your dried sample, add 100 µL of the anhydrous solvent.

      • Add 100 µL of BSTFA (often with 1% TMCS as a catalyst).[6]

      • Cap the vial tightly.

      • Heat the reaction mixture at 70-80°C for 30-60 minutes.[6]

      • Cool the vial to room temperature.

      • Inject 1 µL of the derivatized sample into the GC-MS.

      DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization AmineSalt Amine Salt in Aqueous Solution AddBase Add Base (e.g., NaOH) pH > 10 AmineSalt->AddBase Extraction Liquid-Liquid Extraction with Organic Solvent AddBase->Extraction FreeAmine Free Amine in Organic Solvent Extraction->FreeAmine DryDown Evaporate to Dryness FreeAmine->DryDown AddReagent Add Anhydrous Solvent + BSTFA Reagent DryDown->AddReagent Transfer Heat Heat (e.g., 70°C, 30 min) AddReagent->Heat DerivProduct Derivatized Amine (TMS-Amine) Heat->DerivProduct GCMS GC-MS Analysis DerivProduct->GCMS Inject

      Caption: Workflow for amine salt analysis, from sample preparation to derivatization and injection.

Problem 3: Ghost Peaks and Carryover
  • Symptoms: You observe peaks in your blank runs that correspond to analytes from previous injections.[19][20]

  • Root Causes: This is due to contamination somewhere in the system. The most common sources are the syringe, the inlet, or the column itself.[21][22]

  • Solutions:

    • Systematic Cleaning Protocol: A logical approach is needed to identify the source of the carryover. The following diagram illustrates a troubleshooting decision tree.

      GhostPeakTroubleshooting Start Ghost Peak Observed InjectBlank Inject Solvent Blank Start->InjectBlank PeakPresent1 Peak Still Present? InjectBlank->PeakPresent1 CleanSyringe Thoroughly Clean Syringe & Change Wash Solvents PeakPresent1->CleanSyringe Yes Resolved Problem Resolved PeakPresent1->Resolved No (Carryover was in Syringe) InjectBlank2 Inject Another Blank CleanSyringe->InjectBlank2 PeakPresent2 Peak Still Present? InjectBlank2->PeakPresent2 ChangeLinerSeptum Change Inlet Liner & Septum PeakPresent2->ChangeLinerSeptum Yes PeakPresent2->Resolved No (Carryover was in Syringe/Wash) InjectBlank3 Inject Another Blank ChangeLinerSeptum->InjectBlank3 PeakPresent3 Peak Still Present? InjectBlank3->PeakPresent3 ColumnBakeout Perform Column Bakeout (or Trim Column) PeakPresent3->ColumnBakeout Yes PeakPresent3->Resolved No (Carryover was in Inlet) ColumnBakeout->Resolved

      Caption: Troubleshooting decision tree for identifying the source of ghost peaks.

    • Optimizing Wash Steps: For autosampler systems, ensure that your syringe wash protocol is adequate. Use a strong solvent that can dissolve your derivatized amine. It is often beneficial to use two different wash solvents: one that is similar to your sample solvent, and a more polar one to remove any residues.

Part 3: Data and Protocol Summaries

Table 1: Comparison of Common Derivatization Reagents for Amines
Reagent Class Example Reagent Abbreviation Target Groups Key Advantages Considerations
Silylation N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-NH2, -OH, -COOHForms stable, volatile TMS derivatives; good for general-purpose derivatization.[7]Moisture sensitive; byproducts can sometimes interfere.
Acylation Trifluoroacetic anhydrideTFAAPrimary & Secondary Amines, AlcoholsHighly volatile derivatives; can enhance ECD sensitivity.[8]Reagent is corrosive; byproducts are acidic and must be removed.
Alkylation Dimethylformamide-dimethyl acetalDMF-DMAPrimary Amines, ZwitterionsCan be effective for compounds that are difficult to derivatize by other means.Less common; reaction conditions may need more optimization.
Table 2: Troubleshooting Summary
Symptom Probable Cause(s) Recommended First Action(s) Advanced Solutions
Rapid Signal Loss Non-volatile salt deposition.Change inlet liner and septum.Implement a salt-to-free-base sample preparation step.
Peak Tailing Active sites in the system.Trim 10-20 cm from the front of the column.Switch to a base-deactivated column; implement derivatization.
Ghost Peaks System contamination/carryover.Clean the injection syringe and replace wash solvents.Systematically replace inlet consumables (liner, septum, seal).
Poor Reproducibility Leaks; inconsistent sample prep.Perform a leak check on the inlet.Automate sample preparation where possible; verify derivatization is complete.

References

  • Restek Corporation. (n.d.). Rtx-Volatile Amine GC Capillary Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). CP-Wax 51 for Amines GC column. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Wang, Y., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Retrieved from [Link]

  • DePaoli, K., et al. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent Amines GC Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Liu, R. H., & Lin, D. L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

  • Sikorskaya, E., et al. (2018). Salty sample derivatization protocol for GC-MS. protocols.io. Retrieved from [Link]

  • LCGC International. (2018). A Step-by-Step Guide to Inlet Maintenance. Retrieved from [Link]

  • Phenomenex. (2025). Peak Shape Problems: Tailing Peaks.
  • Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). How can I avoid sample carry over from columns in a GC - MS instrument?. Retrieved from [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. Retrieved from [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks. YouTube. Retrieved from [Link]

  • American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. Retrieved from [Link]

  • Restek. (n.d.). Ghost Peaks in Gas Chromatography Part 4. Retrieved from [Link]

  • LCGC International. (2023). GC Column Killers!. Retrieved from [Link]

  • Agilent Technologies. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Characterization of tert-Octylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of amine salts is paramount. tert-Octylamine hydrobromide (HBr), a primary alkylammonium halide, serves as a crucial intermediate and building block. Its bulky tert-octyl group introduces significant steric hindrance, which can influence its reactivity and solid-state properties. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of such compounds.

This guide offers an in-depth technical comparison of the FTIR spectroscopic features of tert-Octylamine HBr, contrasting it with its free base form, tert-octylamine, and other primary alkylammonium halides. By understanding the causal relationships between molecular structure and vibrational modes, researchers can confidently identify and characterize this important chemical entity.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of tert-Octylamine HBr

To ensure the acquisition of a reliable FTIR spectrum, a standardized and well-controlled experimental procedure is essential. The following protocol outlines the steps for analyzing a solid sample of tert-octylamine HBr using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid-state analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample. The background spectrum should be a flat line at 100% transmittance.

  • Sample Preparation:

    • Take a small, representative sample of dry tert-Octylamine HBr powder. The sample should be free of solvents or other impurities that could interfere with the spectrum.

    • Place the sample directly onto the ATR crystal.

  • Sample Analysis:

    • Apply consistent pressure to the sample using the ATR pressure clamp. This ensures good contact between the sample and the crystal, which is critical for a strong signal.

    • Acquire the FTIR spectrum. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is usually collected in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be displayed in terms of absorbance or transmittance.

    • Perform a baseline correction if necessary to ensure that the spectral features are clearly discernible.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing Instrument_Prep Instrument Preparation (Background Scan) Sample_Prep Sample Preparation (Dry Powder) ATR_Analysis ATR Analysis (Apply Pressure) Sample_Prep->ATR_Analysis Spectral_Acquisition Spectral Acquisition (Co-add Scans) ATR_Analysis->Spectral_Acquisition Data_Display Data Display (Absorbance/Transmittance) Spectral_Acquisition->Data_Display Baseline_Correction Baseline Correction Data_Display->Baseline_Correction Peak_Labeling Peak Labeling (Wavenumber, cm⁻¹) Baseline_Correction->Peak_Labeling

Caption: Experimental workflow for acquiring an FTIR spectrum of tert-Octylamine HBr.

FTIR Functional Group Assignment of tert-Octylamine HBr

The conversion of a primary amine to its hydrobromide salt results in the formation of an alkylammonium cation (R-NH₃⁺) and a bromide anion (Br⁻). This structural change leads to significant and predictable alterations in the FTIR spectrum. The table below summarizes the expected characteristic absorption bands for tert-Octylamine HBr.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3200 - 2800Strong, BroadN-H StretchingR-NH₃⁺
2980 - 2850Medium-StrongC-H Stretching-CH₃, -CH₂-
~1625 - 1560MediumAsymmetric N-H BendingR-NH₃⁺
~1550 - 1500MediumSymmetric N-H BendingR-NH₃⁺
1470 - 1430MediumC-H Bending-CH₃, -CH₂-
1390 - 1365MediumC-H Bending (gem-dimethyl)-C(CH₃)₂ and -C(CH₃)₃
1250 - 1020Medium-WeakC-N StretchingC-N

Comparative Spectral Analysis

tert-Octylamine HBr vs. tert-Octylamine (Free Base)

The most striking difference between the FTIR spectra of tert-Octylamine HBr and its free base lies in the N-H stretching region.

  • tert-Octylamine (Primary Amine): Exhibits two distinct, sharp to medium N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[1][2] It also shows a characteristic N-H bending (scissoring) vibration between 1650-1580 cm⁻¹.[1]

  • tert-Octylamine HBr (Primary Alkylammonium Salt): The two sharp N-H stretching peaks of the primary amine are replaced by a very broad and intense absorption band spanning from approximately 3200 to 2800 cm⁻¹.[3] This broadening is a hallmark of the formation of the ammonium salt and is due to the strong hydrogen bonding between the R-NH₃⁺ cation and the Br⁻ anion. The C-H stretching vibrations of the alkyl chain are often observed as sharper peaks superimposed on this broad N-H stretching envelope.[3] Furthermore, the N-H scissoring band of the free amine is replaced by two distinct N-H bending bands for the R-NH₃⁺ group: an asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend around 1550-1500 cm⁻¹.[3]

Spectral_Comparison cluster_amine tert-Octylamine Spectrum cluster_salt tert-Octylamine HBr Spectrum Structure tert-Octylamine (R-NH₂) N-H Stretch N-H Bend Spectrum_Amine 3500-3000 cm⁻¹ 1700-1500 cm⁻¹ Structure:f0->Spectrum_Amine:f0 Two sharp peaks (3400-3250 cm⁻¹) Structure:f1->Spectrum_Amine:f1 One scissoring band (1650-1580 cm⁻¹) Salt_Structure tert-Octylamine HBr (R-NH₃⁺Br⁻) N-H Stretch N-H Bends Spectrum_Salt 3500-2500 cm⁻¹ 1700-1450 cm⁻¹ Salt_Structure:f0->Spectrum_Salt:f0 Broad envelope (3200-2800 cm⁻¹) Salt_Structure:f1->Spectrum_Salt:f1 Two bending bands (Asymmetric & Symmetric)

Caption: Structural and spectral correlation between tert-Octylamine and its HBr salt.

Comparison with Other Primary Alkylammonium Halides

The FTIR spectrum of tert-Octylamine HBr is broadly similar to that of other primary alkylammonium halides. However, subtle differences can be observed due to the nature of the alkyl group and the halide anion.

  • Effect of Alkyl Chain: The positions of the C-H stretching and bending vibrations will be similar across different alkylammonium salts, but the complexity of the fingerprint region (below 1500 cm⁻¹) can vary with the branching and length of the alkyl chain. The sterically bulky tert-octyl group in tert-Octylamine HBr is expected to show prominent bands corresponding to the gem-dimethyl groups.

  • Effect of the Halide Anion: The strength of the hydrogen bond between the ammonium cation and the halide anion influences the position and broadness of the N-H stretching band. Generally, for primary and secondary aliphatic amine salts, there is a slight bathochromic (to lower frequency) shift in the N-H stretching and bending bands when moving from hydrochloride to hydrobromide to hydriodide.[4] This is attributed to the decreasing electronegativity and increasing size of the halide, which alters the hydrogen bond strength.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of tert-Octylamine HBr. The formation of the hydrobromide salt from the primary amine leads to distinct and readily identifiable changes in the spectrum, most notably the appearance of a broad N-H stretching envelope and two N-H bending vibrations. By comparing the spectrum of an unknown sample to that of the free amine and understanding the general characteristics of alkylammonium halides, researchers can unequivocally confirm the identity and purity of tert-Octylamine HBr. This level of analytical rigor is essential for ensuring the quality and consistency of materials used in research and drug development.

References

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: I. General Aspects. Canadian Journal of Chemistry, 40(4), 615-625. [Link]

  • Linnert, T. R., & Johnson, M. A. (2010). Infrared Spectra of Mass-Selected Br⁻(NH₃)n and I⁻NH₃ Clusters. The Journal of Physical Chemistry A, 114(13), 4599-4605. [Link]

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. [Link]

  • Johnson, M. A., & Linnert, T. R. (2010). Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters. PubMed, 20297805. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Octylamine. PubChem. [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 626-635. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chromperfect. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

  • Taha, M., et al. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 61, 111741. [Link]

  • ResearchGate. (n.d.). FTIR spectra of octylamine functionalized HA samples. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • National Institute of Standards and Technology. (n.d.). Tert-octyl amine hydrochloride. NIST Chemistry WebBook. [Link]

Sources

A Researcher's Guide to the Rigorous Validation of Amine Hydrobromide Crystal Structures using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient's (API) solid-state form is not merely a regulatory formality but a cornerstone of ensuring drug product safety, stability, and efficacy. For amine hydrobromide salts, a common class of APIs, obtaining an unambiguous and validated crystal structure is of paramount importance. This guide provides an in-depth comparison of X-ray Diffraction (XRD) with alternative analytical techniques, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in their pursuit of robust crystal structure validation.

The Imperative of Crystal Structure Validation in Drug Development

The solid-state properties of an API, such as its crystal form, have a profound impact on its physicochemical characteristics, including solubility, dissolution rate, and stability.[1] For amine hydrobromide salts, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration. Different polymorphs can exhibit distinct therapeutic and manufacturing properties.[2][3] Therefore, the unequivocal identification and characterization of the desired crystalline form are mandated by regulatory bodies like the FDA and EMA to ensure batch-to-batch consistency and predictable clinical performance.[1]

X-ray Diffraction: The Gold Standard for Crystal Structure Elucidation

X-ray Diffraction stands as the definitive technique for the atomic-level determination of a material's crystal structure.[4] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms within a crystal lattice, producing a unique diffraction pattern that serves as a "fingerprint" of the crystalline arrangement.[3] Two primary XRD methods are employed in pharmaceutical sciences: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystal.[5] It provides detailed information on bond lengths, angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of amine hydrobromide salts.

Powder X-ray Diffraction (PXRD) is an indispensable tool for the analysis of polycrystalline materials.[6] In the context of amine hydrobromide salts, PXRD is instrumental for:

  • Polymorph screening and identification: Rapidly distinguishing between different crystalline forms.[3][6]

  • Phase purity analysis: Detecting the presence of unwanted crystalline or amorphous phases.

  • Monitoring solid-state stability: Assessing transformations during manufacturing and storage.[1]

Causality in Experimental Choices for Amine Hydrobromide Analysis

The selection of XRD parameters is a critical determinant of data quality. For amine hydrobromide salts, several factors warrant careful consideration:

  • Presence of a Heavy Atom (Bromine): The bromine atom significantly scatters X-rays, which can be advantageous for phasing the diffraction data. However, it can also lead to absorption effects that require correction during data processing.

  • Potential for Disorder: The bromide anion or parts of the amine cation can sometimes exhibit positional or thermal disorder within the crystal lattice, which can complicate structure refinement.[7][8]

  • Preferred Orientation in PXRD: Amine hydrobromide crystals often exhibit needle-like or plate-like morphologies. During sample preparation for PXRD, these anisotropic crystals can align preferentially, leading to biased diffraction intensities.[9][10] This can be mitigated by careful sample preparation techniques, such as back-loading or using a capillary spinner.

A Self-Validating Experimental Protocol for SCXRD Analysis

The following protocol for single-crystal XRD analysis of an amine hydrobromide salt is designed to be a self-validating system, incorporating critical checkpoints to ensure data integrity.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Amine Hydrobromide Salt

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal with sharp extinctions, free of visible defects.

    • Mount the crystal on a cryoloop using a minimal amount of paratone-N oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data using a modern diffractometer equipped with a sensitive detector (e.g., a CMOS or CCD detector).

    • Employ a multi-scan strategy to minimize data collection biases and improve data redundancy.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images and apply corrections for Lorentz, polarization, and absorption effects.

    • Solve the crystal structure using direct methods or Patterson methods, leveraging the strong scattering from the bromine atom.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Structure Validation:

    • R-factor and Goodness-of-Fit: The final R-factor (a measure of agreement between the calculated and observed structure factors) for a well-refined small molecule structure should typically be below 5%. The goodness-of-fit should be close to 1.0.[11][12]

    • Difference Electron Density Map: The residual electron density map should be featureless, with no significant positive or negative peaks, indicating that all atoms have been correctly located and modeled.

    • Crystallographic Information File (CIF) Validation: Before deposition or publication, the final CIF must be validated using a tool like the IUCr's checkCIF server. This program flags potential errors, inconsistencies, and unusual geometric parameters.[13] Addressing any A- or B-level alerts is crucial for ensuring the structural model's credibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Refinement cluster_validation Validation crystal_selection Crystal Selection mounting Mounting & Cryo-cooling crystal_selection->mounting screening Unit Cell Screening mounting->screening full_data Full Data Collection screening->full_data integration Integration & Scaling full_data->integration solution Structure Solution integration->solution refinement Structure Refinement solution->refinement r_factor R-factor & Goodness-of-Fit refinement->r_factor diff_map Difference Map Analysis r_factor->diff_map checkcif checkCIF Report diff_map->checkcif

Comparative Analysis: XRD vs. Alternative Techniques

While XRD is the gold standard, a multi-technique approach often provides a more comprehensive understanding of the solid-state properties of an amine hydrobromide salt.

TechniquePrincipleStrengths for Amine HydrobromidesLimitations
Single-Crystal XRD (SCXRD) X-ray diffraction from a single crystalUnambiguous 3D structure determination, absolute configuration.[14]Requires high-quality single crystals, which can be challenging to grow.
Powder XRD (PXRD) X-ray diffraction from a polycrystalline sampleRapid polymorph screening, phase identification, and quality control.[3][6]Provides limited structural information; susceptible to preferred orientation.[9][10]
Solid-State NMR (ssNMR) Spectroscopy Nuclear magnetic resonance of atomic nuclei in the solid stateHighly sensitive to the local environment of atoms, excellent for studying disorder and polymorphism.[11][15]Does not provide a complete 3D structure on its own; requires isotopic labeling for complex molecules.[16]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperatureProvides information on melting points, phase transitions, and purity.[17]Indirect structural information; may not resolve complex thermal events.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperatureDetermines thermal stability, decomposition temperatures, and solvent/water content.[18]No direct structural information.
Synergistic Power: The Case for NMR Crystallography

For amine hydrobromide salts, where protonation states and hydrogen bonding are critical, combining XRD with solid-state NMR (a practice known as NMR Crystallography) can be particularly powerful.[11][19] While XRD provides the overall crystal packing, ssNMR can offer precise information on proton positions and local disorder that may be ambiguous from the diffraction data alone.[15]

logical_relationship XRD X-ray Diffraction SCXRD Single-Crystal XRD XRD->SCXRD provides PXRD Powder XRD XRD->PXRD provides ssNMR Solid-State NMR XRD->ssNMR complements Thermal_Analysis Thermal Analysis XRD->Thermal_Analysis complements SCXRD->PXRD informs ssNMR->XRD complements DSC DSC Thermal_Analysis->DSC includes TGA TGA Thermal_Analysis->TGA includes

Conclusion: A Rigorous, Multi-faceted Approach to Validation

The validation of an amine hydrobromide crystal structure is a critical undertaking that demands a meticulous and scientifically sound approach. Single-crystal X-ray diffraction remains the ultimate tool for absolute structure determination, providing the detailed atomic coordinates necessary for understanding an API's behavior. However, its power is maximized when part of a broader analytical strategy. Powder XRD serves as the workhorse for routine screening and quality control, while techniques like solid-state NMR and thermal analysis provide orthogonal and complementary data that can resolve ambiguities and build a more complete picture of the solid state.

By embracing a self-validating experimental design, critically evaluating data quality metrics, and leveraging a synergistic multi-technique approach, researchers can ensure the integrity of their crystal structures, thereby de-risking the drug development process and ultimately contributing to the delivery of safe and effective medicines.

References

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. Available at: [Link]

  • IUCr. (n.d.). checkCIF. Retrieved February 22, 2026, from [Link]

  • CCDC. (n.d.). enCIFer. Retrieved February 22, 2026, from [Link]

  • Kogikoski, B., et al. (2014). INFLUENCE OF PREFERRED ORIENTATION OF MINERALS IN THE MINERALOGICAL IDENTIFICATION PROCESS BY X-RAY DIFFRACTION. Holos, 5, 133-141. Available at: [Link]

  • Widdifield, C. M., et al. (2019). 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. CrystEngComm, 21(3), 429-440. Available at: [Link]

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Analytical Differentiation Guide: 2,4,4-Trimethylpentan-2-amine vs. 1,5-Dimethylhexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 2,4,4-Trimethylpentan-2-amine (2,4,4-TMPA) and 1,5-Dimethylhexylamine (1,5-DMHA) is a critical quality assurance challenge in the analysis of pharmaceutical intermediates and dietary supplements. While both share the molecular formula


 (MW 129.24  g/mol ), they possess distinct pharmacological profiles and regulatory statuses.

1,5-DMHA (Octodrine) is a stimulant frequently monitored by anti-doping agencies (WADA) and regulatory bodies (FDA). 2,4,4-TMPA (often referred to as tert-Octylamine) is an industrial intermediate with significantly different toxicological properties. Misidentification due to isobaric interference can lead to false positives in doping control or catastrophic failures in raw material qualification.

This guide provides a definitive, multi-modal analytical strategy to distinguish these isomers, prioritizing Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before analytical processing, it is essential to understand the structural divergence that drives the separation logic.

Feature2,4,4-Trimethylpentan-2-amine1,5-Dimethylhexylamine
Common Name tert-Octylamine; 1,1,3,3-TetramethylbutylamineOctodrine; 2-Amino-6-methylheptane
CAS Number 107-45-9 543-82-8
Structure Type Branched, Tertiary Alkyl Primary AmineLinear-like, Secondary Alkyl Primary Amine
Chirality AchiralChiral (C2 center)
Boiling Point ~140 °C~155 °C
Steric Environment High (Amine on quaternary carbon)Moderate (Amine on tertiary carbon)

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the "Gold Standard" for high-throughput differentiation. The method relies on two orthogonal data points: Retentive Behavior and Fragmentation Pattern .

Chromatographic Separation

Due to its globular shape and lower boiling point, 2,4,4-TMPA elutes significantly earlier than the more linear 1,5-DMHA on non-polar stationary phases.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Inlet: 250°C, Split 20:1.

  • Oven: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    200°C.
  • Result:

    
     (Retention time difference) is typically >1.5 minutes, with 2,4,4-TMPA eluting first.
    
Mass Spectral Fragmentation (Electron Ionization - 70eV)

This is the definitive confirmation. Both molecules undergo


-cleavage, but the resulting carbocation stability dictates the base peak.
  • 1,5-DMHA Mechanism: The bond between C2 and C3 breaks. The charge is retained on the nitrogen-containing fragment.

    • Fragment:

      
      
      
    • Diagnostic Ion:

      
       44  (Base Peak)
      
  • 2,4,4-TMPA Mechanism: The bond between C2 (quaternary) and C3 (methylene) breaks.

    • Fragment:

      
      
      
    • Diagnostic Ion:

      
       58  (Base Peak)
      
Visualization of Fragmentation Logic

FragmentationLogic cluster_0 1,5-Dimethylhexylamine (Octodrine) cluster_1 2,4,4-Trimethylpentan-2-amine (tert-Octylamine) DMHA Structure: CH3-CH(NH2)-CH2... Alpha1 Alpha Cleavage (Loss of Alkyl Chain) DMHA->Alpha1 Frag1 Fragment: [CH3-CH=NH2]+ Alpha1->Frag1 MZ44 Base Peak: m/z 44 Frag1->MZ44 TMPA Structure: (CH3)2-C(NH2)-CH2... Alpha2 Alpha Cleavage (Loss of Neopentyl) TMPA->Alpha2 Frag2 Fragment: [(CH3)2-C=NH2]+ Alpha2->Frag2 MZ58 Base Peak: m/z 58 Frag2->MZ58

Figure 1: Mechanistic origin of the diagnostic base peaks in Electron Ionization (EI) MS.

Experimental Protocol: TFAA Derivatization

While direct injection is possible, derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and reduces tailing caused by the primary amine interacting with silanols.

  • Preparation: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL TFAA. Incubate at 60°C for 20 mins.

  • Workup: Evaporate to dryness under

    
    ; reconstitute in Ethyl Acetate.
    
  • Analysis: The derivatized products will show shifted molecular ions (

    
    ) but the characteristic alkyl fragments (
    
    
    
    44 vs 58) often remain visible or shift predictably depending on if the charge retention site changes. Note: For rapid ID, underivatized injection is sufficient if column condition is good.

Method 2: Nuclear Magnetic Resonance (NMR)

Proton NMR (


-NMR) provides absolute structural proof. The symmetry of 2,4,4-TMPA creates a spectrum entirely distinct from the complex multiplets of 1,5-DMHA.
Comparative NMR Signals ( )
Signal Region2,4,4-TMPA (Achiral/Symmetric)1,5-DMHA (Chiral/Asymmetric)
Methyls (

)
Singlets only.

~1.0 ppm (9H, tert-butyl)

~1.2 ppm (6H, gem-dimethyl)
Doublets.

~0.9 ppm (Split by adjacent CH)
Methylene (

)
Singlet.

~1.4 ppm (Isolated

)
Multiplets. Complex splitting due to neighboring chiral center.
Methine (

)
Absent. (Quaternary carbons only)Multiplet.

~2.9-3.0 ppm (CH-NH2)

Diagnostic Rule: If the alkyl region contains only singlets, the substance is 2,4,4-TMPA . If you observe doublets and multiplets, it is 1,5-DMHA .

Analytical Decision Workflow

The following flowchart outlines the logical steps to confirm identity using a standard laboratory workflow.

DecisionTree Start Unknown Sample (C8H19N Isomer) GCMS Step 1: GC-MS Analysis (EI Source) Start->GCMS Decision1 Check Base Peak (100%) GCMS->Decision1 Res44 Base Peak: m/z 44 Decision1->Res44 Found Res58 Base Peak: m/z 58 Decision1->Res58 Found Confirm1 Suspect: 1,5-DMHA (Octodrine) Res44->Confirm1 Confirm2 Suspect: 2,4,4-TMPA (tert-Octylamine) Res58->Confirm2 NMR Step 2: 1H-NMR Confirmation (CDCl3) Confirm1->NMR Confirm2->NMR Decision2 Alkyl Region Pattern NMR->Decision2 Singlets Singlets Only (Isolated spins) Decision2->Singlets Multiplets Doublets/Multiplets (Coupled spins) Decision2->Multiplets FinalTMPA CONFIRMED: 2,4,4-Trimethylpentan-2-amine Singlets->FinalTMPA FinalDMHA CONFIRMED: 1,5-Dimethylhexylamine Multiplets->FinalDMHA

Figure 2: Step-by-step analytical decision tree for isomer differentiation.

References

  • Cohen, P. A., et al. (2017). "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..." Clinical Toxicology.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130465950, (2S)-N,N,4-trimethylpentan-2-amine.

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of 2-Pentanamine, 2,4,4-trimethyl- (CAS 107-45-9).[1]

  • Catalani, V., et al. (2018). "Octodrine: New Questions and Challenges in Sport Supplements." Brain Sciences.

  • ChemicalBook. (n.d.). 2,4,4-Trimethyl-2-pentanamine Properties and CAS 107-45-9 Data.

Sources

Melting Point Determination and Comparative Analysis of tert-Octylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers and drug development scientists, focusing on the specific utility of tert-Octylamine (TOA) in salt selection and purification strategies.

Executive Summary: The Strategic Role of tert-Octylamine

In pharmaceutical development, salt selection is not merely about achieving a solid state; it is a purification strategy.[1] tert-Octylamine (TOA), also known as 1,1,3,3-tetramethylbutylamine, occupies a unique niche as a lipophilic resolving agent and purification intermediate .[1]

Unlike small counter-ions (e.g., sodium, chloride) that drive high aqueous solubility and high melting points, TOA is a bulky, C8-lipophilic amine.[1] Its primary utility lies in "Catch and Release" purification : forming crystalline, organic-soluble salts with acidic intermediates to reject polar impurities before the final conversion to a pharmaceutically acceptable salt (e.g., sodium).[1]

This guide objectively compares the thermal properties of TOA salts against alternative forms, using Pravastatin as a primary case study to demonstrate the "Intermediate vs. Final Form" melting point relationship.

Strategic Rationale: Why Choose tert-Octylamine?

Steric Bulk and Lattice Stability

TOA possesses a highly branched structure (


-butyl group separated by a methylene from the amine center). This steric bulk prevents close packing in the same manner as linear amines (e.g., n-octylamine), often leading to unique crystal lattices that can accommodate large, complex drug molecules like statins or antibiotics.[1]
The Lipophilic Advantage
  • Solubility Profile: TOA salts are typically soluble in non-polar organic solvents (e.g., ethyl acetate, toluene) but insoluble in water. This allows for the extraction of an acidic drug from an aqueous reaction mixture into an organic phase as the TOA salt.

  • Impurity Rejection: Polar impurities (inorganic salts, small polar byproducts) remain in the aqueous phase, while the TOA salt crystallizes from the organic phase.

Melting Point Implications
  • TOA Salts: Generally exhibit lower melting points (50–100 °C) compared to metal salts. This is due to weaker Van der Waals forces between the bulky organic ions compared to the strong electrostatic forces in metal salts.

  • Operational Note: A lower melting point does not imply lower stability for the purpose of processing. It often indicates a "soft" lattice that can be easily broken down (hydrolyzed) to release the free acid during the final salt exchange.

Comparative Performance: Case Study (Pravastatin)

The following table contrasts the thermal properties of the Pravastatin TOA salt (used as a purification intermediate) against the final commercial form (Pravastatin Sodium).

Table 1: Thermal Property Comparison of Pravastatin Salt Forms
PropertyPravastatin tert-Octylamine SaltPravastatin Sodium (Form A)tert-Butylamine Analog
Role Purification Intermediate Final API Alternative Intermediate
Melting Point 51 – 69 °C (Range)171 – 173 °C N/A (typically < 100 °C)
Crystallinity Crystalline Solid (Waxy/Low melt)High Crystallinity PowderCrystalline
Solubility High in Organic Solvents (EtOAc)High in WaterModerate in Organics
Purification Mechanism Crystallizes from organic media, rejecting aqueous impurities.[1]Precipitates from aqueous media.Similar to TOA but less lipophilic.
Key Advantage Lipophilicity : Enables extraction and crystallization from non-polar solvents.Bioavailability : High water solubility for oral delivery.Lower cost, but less lipophilic than TOA.

Data Interpretation:

  • The TOA salt's MP (approx. 69 °C) is significantly lower than the sodium salt. This confirms its role as a processing aid rather than a heat-stable final product.[1]

  • The wide range (51–69 °C) often observed in literature suggests sensitivity to solvation or polymorphic forms, which is typical for large organic salts.

Experimental Protocols

Melting Point Determination (DSC)

For TOA salts, Differential Scanning Calorimetry (DSC) is superior to capillary methods due to the potential for low melting points and sublimation.

Protocol:

  • Sample Prep: Weigh 2–4 mg of the dried TOA salt into a Tzero aluminum pan. Hermetically seal the pan to prevent sublimation of the volatile amine component.

  • Equilibration: Equilibrate at 25 °C.

  • Ramp: Heat at 5 °C/min to 150 °C. (Note: A slower rate is preferred for low-melting organics to accurately detect the onset).

  • Analysis: Record the onset temperature (

    
    ) of the endothermic melt peak.
    
    • Self-Validation: If the baseline shifts significantly before the peak, check for solvent loss (desolvation) vs. true melting.

"Catch and Release" Salt Formation Workflow

This workflow validates the utility of TOA in purifying an acidic drug intermediate.

Step-by-Step:

  • Dissolution: Dissolve the crude acidic intermediate in an organic solvent (e.g., Ethyl Acetate).

  • Amine Addition: Add tert-Octylamine (1.05 equivalents) slowly at room temperature.

  • Crystallization: Cool the solution to 0–5 °C. The TOA salt should precipitate.

    • Troubleshooting: If oiling occurs (due to low MP), seed with a pure crystal or switch to a less polar solvent (e.g., Hexane/EtOAc mix).

  • Filtration: Filter the TOA salt. Wash with cold solvent.

    • Checkpoint: Measure MP. It should match the reference (e.g., ~69 °C for Pravastatin-TOA).[1]

  • Release (Salt Exchange): Suspend the TOA salt in water/NaOH. The TOA is liberated (immiscible oil) and can be extracted away, leaving the pure Sodium Salt in the aqueous phase.

Visualizing the Purification Logic

The following diagram illustrates the "Catch and Release" mechanism where the Melting Point serves as a purity checkpoint.

TOA_Purification_Workflow Crude Crude Acid Mixture (Impurities Present) Add_TOA Add tert-Octylamine (In Organic Solvent) Crude->Add_TOA Dissolve TOA_Salt TOA Salt Formation (Crystalline Intermediate) Add_TOA->TOA_Salt Crystallize & Filter MP_Check QC Checkpoint: Measure Melting Point (Target: 50-70°C) TOA_Salt->MP_Check Verify Purity Salt_Break Salt Break (NaOH/H2O) MP_Check->Salt_Break If Pass Pure_Na Final Sodium Salt (High MP >170°C) Salt_Break->Pure_Na Aqueous Layer Waste Organic Phase: Recycle TOA Salt_Break->Waste Organic Layer

Caption: Workflow for using tert-Octylamine to purify acidic APIs. The TOA salt provides a crystalline checkpoint before conversion to the final metal salt.

References

  • USP Reference Standards. Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Standard. United States Pharmacopeia. Link

  • European Pharmacopoeia (Ph. Eur.). Pravastatin 1,1,3,3-tetramethylbutylamine for assay CRS.[1][2][3] EDQM. Link

  • Safety Data Sheet. Pravastatin 1,1,3,3-Tetramethylbutylamine. Pharmacopoeia.com. Link

  • PubChem. Pravastatin 1,1,3,3-tetramethylbutylamine (Compound).[1] National Library of Medicine.[4] Link

  • BenchChem. tert-Octylamine Properties and Applications. Link

  • Sato, S. et al. "X-Ray crystal structure of the tert-octylamine salt (RMS-431) of pravastatin."[5][6] The Journal of Antibiotics, 1988.[7] Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trimethylpentan-2-amine Hydrobromide
Reactant of Route 2
2,4,4-Trimethylpentan-2-amine Hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.